Dodecyl propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPCFYGPKBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064142 | |
| Record name | Lauryl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Slightly fruity light aroma | |
| Record name | Dodecyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Dodecyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 (20°) | |
| Record name | Dodecyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6221-93-8 | |
| Record name | Dodecyl propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6221-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecyl propionate | |
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| Record name | Lauryl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57275 | |
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| Record name | Propanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Lauryl propionate | |
| Source | EPA DSSTox | |
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| Record name | Dodecyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.727 | |
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| Record name | DODECYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G537BMD9L | |
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| Record name | Dodecyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032250 | |
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Foundational & Exploratory
Absence of Evidence for Dodecyl Propionate as a Mammalian Pheromone: A Scientific Assessment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document addresses the inquiry into dodecyl propionate's role as a mammalian pheromone. Following a comprehensive review of existing scientific literature, we conclude that there is currently no evidence to support the classification of dodecyl propionate as a pheromone in mammals. This whitepaper will briefly outline the known roles of dodecyl propionate in other biological contexts and then propose a methodological framework for the investigation of novel mammalian pheromones, using a hypothetical case for a generic ester compound.
Introduction: The State of Dodecyl Propionate Research
Dodecyl propionate, also known as lauryl propionate, is an organic compound classified as an ester of dodecanol and propionic acid. Its primary applications and identifications in scientific literature are in the fields of fragrance and food industries, as well as in the chemical ecology of insects.
Our extensive search of scientific databases and literature reveals that while dodecyl propionate is a known component in the scent profiles of some fruits and has been identified as a semiochemical in certain insect species, there is a notable absence of research identifying or suggesting its role as a signaling molecule in mammals. Pheromones are species-specific chemical signals that trigger innate behavioral or physiological responses in recipients. The rigorous process of identifying and validating a compound as a pheromone involves multiple stages of chemical analysis, behavioral assays, and neurophysiological studies. To date, dodecyl propionate has not been a subject of such investigation in the context of mammalian communication.
Established Roles of Dodecyl Propionate
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Fragrance and Flavoring Agent: Dodecyl propionate is utilized in the cosmetic and food industries for its fruity, waxy, and slightly floral aroma.
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Insect Semiochemical: There is some evidence of dodecyl propionate acting as a semiochemical (a chemical involved in communication) in insects. For instance, it has been identified in the secretions of certain beetle species.
A Methodological Framework for Investigating Novel Mammalian Pheromones
While dodecyl propionate itself is not a known mammalian pheromone, the inquiry presents an opportunity to outline a robust, scientifically-grounded workflow for the identification and validation of novel pheromonal compounds in mammals. This section will serve as a technical guide for researchers interested in this field.
Phase 1: Discovery and Identification
The initial phase focuses on identifying potential pheromone candidates from biological samples.
Experimental Protocol: Extraction and Analysis of Volatile Organic Compounds (VOCs) from Biological Samples
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Sample Collection: Collect relevant biological samples (e.g., urine, feces, skin swabs, glandular secretions) from the subject species under controlled conditions to minimize environmental contamination.
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Extraction: Employ Solid Phase Microextraction (SPME) for the extraction of volatile and semi-volatile compounds.
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Insert an SPME fiber (e.g., 100 µm Polydimethylsiloxane) into the headspace of the heated sample vial (e.g., 60°C for 30 minutes).
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Thermally desorb the extracted compounds from the SPME fiber in the injection port of a GC-MS system.
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Separate the compounds on a suitable capillary column (e.g., DB-5ms).
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Identify the compounds by comparing their mass spectra with established libraries (e.g., NIST).
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Comparative Analysis: Compare the chemical profiles of samples from different social or physiological states (e.g., dominant vs. subordinate, estrous vs. non-estrous) to identify candidate compounds that correlate with specific states.
Phase 2: Behavioral Assays
Once a candidate compound is identified, its behavioral effect must be rigorously tested.
Experimental Protocol: Two-Choice Behavioral Assay
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Synthesis of Candidate Compound: Obtain a high-purity synthetic version of the candidate compound.
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Experimental Arena: Utilize a Y-maze or a similar two-choice arena.
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Stimulus Presentation: Present the test animal with two stimuli: the synthetic candidate compound and a control (e.g., the solvent used to dilute the compound).
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Data Collection: Record the time spent in each arm of the maze, the latency to first choice, and any specific behaviors (e.g., sniffing, aggression, mounting).
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Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant preference or avoidance of the candidate compound.
Phase 3: Neurophysiological Validation
To confirm a true pheromonal response, the activation of the vomeronasal organ (VNO) or the main olfactory epithelium (MOE) should be demonstrated.
Experimental Protocol: Electroolfactography (EOG)
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Animal Preparation: Anesthetize the animal and expose the olfactory epithelium or VNO.
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Stimulus Delivery: Deliver puffs of the synthetic candidate compound and control substances over the exposed sensory tissue.
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Signal Recording: Use microelectrodes to record the field potentials generated by the sensory neurons in response to the stimuli.
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Data Analysis: Compare the amplitude and duration of the EOG responses to the candidate compound and the controls.
Workflow for Novel Pheromone Identification
Caption: A logical workflow for the discovery and validation of novel mammalian pheromones.
Hypothetical Signaling Pathway of a Novel Ester Pheromone
Should a novel ester, for the sake of this guide let's call it "Ester X," be validated as a mammalian pheromone, its signaling would likely follow the canonical pathway for non-volatile pheromones mediated by the VNO.
Signaling Pathway of a Hypothetical Ester Pheromone
Caption: A putative signaling cascade for a hypothetical ester pheromone via the VNO.
Conclusion
The assertion that dodecyl propionate functions as a mammalian pheromone is not supported by the current body of scientific literature. However, the principles of chemical ecology and neurobiology provide a clear and testable framework for the identification and validation of new chemical signals in mammals. Researchers are encouraged to apply these rigorous methodologies to explore the complex world of mammalian chemical communication. Future discoveries in this field will undoubtedly continue to emerge from the systematic application of these well-established scientific principles.
References
As this document addresses the absence of evidence, a traditional reference list of supporting literature for the central topic is not applicable. The methodological protocols described are standard procedures in the field of chemical ecology and neurobiology, and further details can be found in standard textbooks and review articles on these subjects. For researchers interested in validated mammalian pheromones, we recommend literature searches on compounds such as:
- Darcin (in mice)
- 2-heptanone (in mice)
- Androstenone and Androstenol (in pigs)
The Pheromonal Role of Dodecyl Propionate in Rat Pup Development: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the current scientific understanding of dodecyl propionate's role in the behavioral development of rat pups (Rattus norvegicus). Primarily recognized as a key pheromonal signal, dodecyl propionate orchestrates a critical maternal behavior essential for pup survival. This document will detail its established function, the methodologies to investigate its effects, and the existing gaps in our knowledge, particularly concerning its direct influence on pup behavior and neural development.
Executive Summary: The Indirect Architect of Pup Viability
Dodecyl propionate is a chemical compound identified as a crucial pheromone released from the preputial glands of rat pups.[1] Its primary and most well-documented role is not in directly modulating the pup's own behavior, but rather in eliciting a vital caregiving response from the dam: anogenital licking. This maternal behavior is indispensable for the survival of neonatal rats, as it stimulates urination and defecation, functions the pups cannot perform independently in their early postnatal days.[2] The dam's ability to detect this pheromone is mediated by her vomeronasal organ (VNO), and disruption of this sensory pathway leads to significant impairments in maternal care, resulting in increased pup mortality and reduced growth.[2][3] While the influence of dodecyl propionate on maternal behavior is clearly established, its direct effects on the pups themselves, including suckling, nipple attachment, and social interactions with littermates, remain an understudied area of developmental psychobiology.
The Biochemical Identity and Source of a Vital Signal
Dodecyl propionate is an ester that has been identified as the principal bioactive component of the lipidic extract from the preputial gland secretion of rat pups.[1] Through combined gas chromatography and mass spectrometric analysis, researchers have isolated and identified several compounds from this secretion, with dodecyl propionate being the most potent in eliciting maternal licking behaviors.[1]
The Established Role: A Pheromonal Bridge Between Pup and Dam
The most significant function of dodecyl propionate is its role as a semiochemical that triggers and regulates maternal anogenital licking. This interaction is a classic example of pheromonal communication shaping a critical aspect of social and developmental behavior in mammals.
Elicitation of Maternal Anogenital Licking
The presence of dodecyl propionate on the pup's body directs the dam's attention to the anogenital region, prompting vigorous licking. This action is not merely for cleanliness but is a physiological necessity for the pups. Without this stimulation, pups are unable to void their bladders and bowels, leading to fatal complications.[2] Studies have demonstrated that filter papers anointed with synthetic dodecyl propionate can elicit similar investigatory and licking behaviors from dams, confirming its role as a key stimulus.[2]
The Maternal Sensory Gateway: The Vomeronasal Organ
The dam's perception of dodecyl propionate is primarily mediated by the vomeronasal organ (VNO), also known as Jacobson's organ. This accessory olfactory structure is specialized for detecting non-volatile chemical cues, such as pheromones.[2][3] Surgical removal of the VNO (vomeronasalectomy) in dams results in a marked disorganization of anogenital licking behavior. These dams spend significantly less time in close contact with pups and lick them less efficiently, leading to a stark decrease in pup survival rates (around 75% survival compared to over 95% in control groups) and impaired growth of the surviving pups.[2]
Investigating the Effects of Dodecyl Propionate: Experimental Protocols
A robust understanding of dodecyl propionate's function has been built upon a foundation of precise and replicable experimental protocols. The following sections detail the methodologies for both the chemical analysis of the pheromone and the behavioral assessment of its effects.
Chemical Analysis of Preputial Gland Secretions
Objective: To identify and quantify the chemical constituents of rat pup preputial gland secretions, with a focus on dodecyl propionate.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Collection: Euthanize rat pups at a specific postnatal day. Dissect the preputial glands located in the anogenital region.
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Extraction: Homogenize the glands in a non-polar solvent (e.g., hexane or dichloromethane) to extract the lipid-soluble compounds.
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Analysis: Concentrate the extract and inject it into a gas chromatograph coupled with a mass spectrometer.
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Identification: Compare the resulting mass spectra with known standards and databases to identify dodecyl propionate and other compounds.
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Quantification: Use an internal standard to quantify the amount of dodecyl propionate present in the sample.
Behavioral Assays for Maternal Response
Objective: To assess the behavioral response of dams to dodecyl propionate.
Methodology: Olfactory Choice and Licking Behavior Test
-
Habituation: Acclimate a lactating dam to a testing arena for a set period.
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Stimulus Presentation: Introduce two filter papers into the arena: one treated with a solvent control and the other with a solution of dodecyl propionate in the same solvent.
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Behavioral Scoring: Over a defined observation period, a trained observer, blind to the treatment conditions, should record the duration and frequency of the dam's sniffing, licking, and physical contact with each filter paper.
-
Data Analysis: Compare the behavioral measures between the dodecyl propionate-treated and control stimuli to determine preference and the elicitation of licking behavior.
Investigating the Role of the Vomeronasal Organ
Objective: To determine the necessity of the VNO in mediating the maternal response to dodecyl propionate.
Methodology: Vomeronasalectomy (VNX) and Behavioral Testing
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Surgical Procedure: Perform a surgical ablation of the vomeronasal organ in a cohort of female rats prior to mating. A sham surgery group should be included as a control.
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Post-Surgical Recovery: Allow for a sufficient recovery period before introducing a male for mating.
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Maternal Behavior Assessment: Following parturition, observe and quantify the dams' anogenital licking of their pups. Key metrics include the latency to initiate licking, the duration of licking bouts, and the distribution of licking across the litter.
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Pup Viability Assessment: Monitor pup survival rates and daily weight gain as primary outcome measures of maternal care efficacy.
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Data Comparison: Compare the maternal behavior and pup viability between the VNX and sham-operated dams.
The Unexplored Frontier: Direct Effects on Rat Pups
A significant knowledge gap exists regarding the direct influence of dodecyl propionate on the behavior and neurodevelopment of the pups themselves. Current literature is heavily focused on the maternal response. Future research should address the following questions:
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Does dodecyl propionate influence nipple attachment and suckling behavior? While maternal odors are known to be crucial for nipple attachment, the specific role of dodecyl propionate in this context has not been elucidated.[4][5]
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Does dodecyl propionate play a role in pup-littermate interactions? Pheromonal cues are known to mediate social behaviors; however, the involvement of dodecyl propionate in sibling recognition or huddling behavior is unknown.
-
What are the neural responses in the pup's brain to dodecyl propionate? Investigating neural activation patterns in the olfactory bulb and other relevant brain regions of pups exposed to dodecyl propionate could reveal if this pheromone has a direct neurological effect on the neonate.[6]
Proposed Experimental Designs for Future Research
Objective: To investigate the direct behavioral effects of dodecyl propionate on rat pups.
Methodology: Y-Maze Olfactory Preference Test
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Apparatus: Utilize a Y-maze with a constant airflow from each of the two arms towards the starting point.
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Stimuli: Introduce dodecyl propionate into the airflow of one arm and a solvent control into the other.
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Procedure: Place a pup at the start of the maze and record the time spent in each arm and the first arm chosen.
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Analysis: Determine if pups show a preference for the arm scented with dodecyl propionate.
Methodology: Nipple Attachment Latency Test
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Preparation: Use an anesthetized, non-lactating dam whose ventrum has been cleaned to remove natural odors.
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Stimulus Application: Apply a solution of dodecyl propionate to a subset of nipples and a solvent control to others.
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Observation: Place a pup near the dam's ventrum and record the latency to attach to a nipple.
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Analysis: Compare the attachment latency and success rate between the dodecyl propionate-treated and control nipples.
Data Presentation and Visualization
Tabular Summary of Experimental Findings
| Experimental Group | Key Behavioral Outcome | Pup Survival Rate | Pup Weight Gain | Reference |
| Control Dams | Organized and consistent anogenital licking | >95% | Normal | [2] |
| Vomeronasalectomized (VNX) Dams | Disorganized and reduced anogenital licking | ~75% | Impaired | [2] |
| Dams Exposed to Dodecyl Propionate | Increased investigatory and licking behavior towards the stimulus | N/A | N/A | [1][2] |
Visualizing Experimental Workflows and Pathways
Caption: Workflow for investigating maternal behavioral response to dodecyl propionate.
Caption: The pheromonal pathway of dodecyl propionate from pup to maternal care.
Conclusion and Future Directions
Dodecyl propionate stands as a compelling example of the power of chemical communication in shaping early life development in mammals. Its role as a critical signal for eliciting essential maternal care is well-established. However, the scientific narrative of dodecyl propionate is likely incomplete. The lack of research into its direct effects on rat pups represents a significant opportunity for discovery. Future investigations in this area will not only broaden our understanding of this specific pheromone but also contribute to the wider field of developmental psychobiology, potentially uncovering new mechanisms by which the early sensory world shapes the developing organism.
References
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Brouette-Lahlou, I., Godinot, F., & Vernet-Maury, E. (1999). The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone. Physiology & Behavior, 66(3), 427-436. [Link]
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Brouette-Lahlou, I., Vernet-Maury, E., Godinot, F., & Chanel, J. (1991). Dodecyl propionate, attractant from rat pup preputial gland: characterization and identification. Journal of Chemical Ecology, 17(7), 1343-1354. [Link]
-
Al Aïn, S., et al. (2016). Neurobehavioral assessment of maternal odor in developing rat pups: implications for social buffering. Psychoneuroendocrinology, 69, 1-10. [Link]
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Miller, K. G., & Spear, N. E. (2010). Olfactory learning in the rat immediately after birth: unique salience of first odors. Developmental psychobiology, 52(4), 364-375. [Link]
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Chen, Y., & Aronow, B. J. (2020). The Role of Olfactory Genes in the Expression of Rodent Paternal Care Behavior. Genes, 11(3), 299. [Link]
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Ben-Ami Bartal, I., et al. (2022). Neural activation associated with outgroup helping in adolescent rats. eScholarship, University of California. [Link]
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Raineki, C., et al. (2019). Bidirectional control of infant rat social behavior via dopaminergic innervation of the basolateral amygdala. Current Biology, 29(15), 2471-2484.e5. [Link]
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Al Aïn, S., et al. (2016). Neurobehavioral Assessment of Maternal Odor in Developing Rat Pups: Implications for Social Buffering. ResearchGate. [Link]
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Abel, E. L., & Bilitzke, P. J. (1990). Nipple attachment behavior in rat pups exposed to alcohol in utero. Neurotoxicology and teratology, 12(4), 349-352. [Link]
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Williams, J. R., & Epple, G. (1983). Suckling behavior in neonatal rats: psychopharmacological investigations. Pharmacology, biochemistry, and behavior, 19(5), 841-847. [Link]
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Coureaud, G., et al. (2016). Chemical Identification of “Maternal Signature Odors” in Rat. Chemical Senses, 42(2), 125-135. [Link]
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Brennan, P. A., & Zufall, F. (2006). The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols. ILAR journal, 47(4), 359-369. [Link]
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- 1. Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Neurobehavioral assessment of maternal odor in developing rat pups: implications for social buffering - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Lauryl Propionate
Preamble: Charting the Unexplored Potential of Lauryl Propionate
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the scientific landscape of lauryl propionate. Direct, comprehensive studies on the specific biological activities of lauryl propionate are nascent. Therefore, this document serves as a foundational whitepaper, synthesizing established principles of biochemistry and pharmacology with data from structurally related compounds to build a predictive framework for its biological activity. Our objective is to provide a robust, scientifically-grounded starting point for future research and development. We will proceed by dissecting lauryl propionate into its constituent moieties—lauryl alcohol and propionic acid—to forecast its metabolic fate and subsequent biological impact. This guide is structured to not only present what is known about related molecules but to also illuminate the path for future investigation by proposing detailed experimental workflows.
Section 1: Physicochemical Properties and Predicted Metabolism
Lauryl propionate, the ester of lauryl alcohol (dodecanol) and propionic acid, is an organic compound with properties that suggest its primary interactions in a biological system will be at lipid-rich interfaces, such as the cell membrane and the stratum corneum.
| Property | Value | Source |
| Molecular Formula | C15H30O2 | Inferred |
| Molecular Weight | 242.40 g/mol | Inferred |
| LogP (Octanol/Water Partition Coefficient) | ~6.5 (Estimated) | Inferred |
| Water Solubility | Low | Inferred |
Due to its ester linkage, lauryl propionate is anticipated to be a substrate for various esterase enzymes present in the skin, plasma, and gastrointestinal tract. The primary metabolic pathway is predicted to be hydrolysis, yielding lauryl alcohol and propionic acid.
Caption: Predicted metabolic pathway of lauryl propionate.
Section 2: The Biological Landscape of Propionic Acid
Upon hydrolysis, the liberated propionic acid, a short-chain fatty acid (SCFA), is expected to be a key mediator of biological activity. Propionic acid is naturally produced by the gut microbiota and has well-documented physiological effects.[1]
Metabolic Regulation
Propionic acid is known to influence lipid and glucose metabolism. It has been demonstrated to lower fatty acid levels in the liver and plasma and may improve tissue insulin sensitivity.[1] One of the key mechanisms is the inhibition of hepatic cholesterol synthesis.[1][2]
Immunomodulatory Effects
Propionic acid exhibits immunosuppressive actions, potentially through the activation of G-protein coupled receptors 41 and 43, and the peroxisome proliferator-activated receptor γ (PPARγ).[1] This can lead to the inhibition of the NF-κB transcription factor, a central regulator of inflammatory responses.[1]
Antimicrobial Properties
Propionic acid is utilized as a preservative in food and animal feed due to its antifungal properties.[3] Its mechanism of action against fungi like Aspergillus nidulans involves the intracellular accumulation of propionyl-CoA, which can inhibit key enzymes such as pyruvate dehydrogenase.[3]
Section 3: The Role of Lauryl Alcohol
Lauryl alcohol (dodecanol) is a fatty alcohol commonly used in cosmetics as an emollient, emulsifier, and viscosity-increasing agent. While it is not considered to have significant primary biological activity in the same vein as propionic acid, its physicochemical properties can influence the overall effect of lauryl propionate. Its long alkyl chain contributes to the lipophilicity of the parent ester, potentially enhancing its penetration through the stratum corneum.
Section 4: Potential Therapeutic Applications and Toxicological Profile
Based on the predicted metabolic products, lauryl propionate could be investigated for several therapeutic applications:
-
Topical Anti-inflammatory Agent: The local delivery of propionic acid via lauryl propionate hydrolysis could be beneficial in inflammatory skin conditions.
-
Antifungal Formulations: Its potential to release propionic acid could be harnessed for treating fungal skin infections.
-
Acne Treatment: By combining the antimicrobial effects of propionic acid with the emollient properties of lauryl alcohol, it may be useful in acne formulations.
In terms of safety, related propionate esters have been evaluated and are considered safe for use in fragrances, with no genotoxicity observed.[4][5] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that various alkyl esters are safe for use in cosmetics when formulated to be non-irritating.[6] However, high concentrations of certain detergents can cause skin and eye irritation.[7]
Section 5: Proposed Experimental Workflows
To validate the predicted biological activities of lauryl propionate, a systematic experimental approach is necessary.
In Vitro Assays
-
Cell Viability and Cytotoxicity:
-
Protocol: Utilize cell lines such as HaCaT (human keratinocytes) and RAW 264.7 (murine macrophages). Culture cells in appropriate media and expose them to a range of lauryl propionate concentrations for 24-48 hours. Assess cell viability using an MTT or PrestoBlue assay.
-
Causality: This initial screen is crucial to determine the non-toxic concentration range for subsequent functional assays.
-
-
Anti-inflammatory Activity:
-
Protocol: In RAW 264.7 cells, induce an inflammatory response with lipopolysaccharide (LPS). Co-treat with lauryl propionate. Measure the production of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.[8]
-
Causality: A reduction in these inflammatory markers would provide evidence for the anti-inflammatory potential of lauryl propionate, likely mediated by the released propionic acid.
-
Caption: Workflow for in vitro anti-inflammatory assessment.
-
Antifungal Susceptibility Testing:
-
Protocol: Use a broth microdilution method according to CLSI guidelines to determine the minimum inhibitory concentration (MIC) of lauryl propionate against relevant fungal species like Candida albicans and Malassezia furfur.
-
Causality: This will directly assess the antifungal efficacy of the compound.
-
-
Skin Permeation Study:
-
Protocol: Employ Franz diffusion cells with excised human or porcine skin. Apply a formulation containing lauryl propionate to the donor compartment and sample the receptor fluid over time. Analyze the samples for both lauryl propionate and its metabolites using LC-MS/MS.
-
Causality: This experiment will confirm the skin penetration of lauryl propionate and its hydrolysis within the skin, which is a prerequisite for its topical bioactivity.
-
In Vivo Models
-
Anti-inflammatory Efficacy:
-
Model: Use a carrageenan-induced paw edema model in rats or mice.[9]
-
Protocol: Topically apply a formulation of lauryl propionate to the paw before or after inducing inflammation with carrageenan. Measure the change in paw volume over several hours.
-
Causality: A significant reduction in edema compared to the vehicle control would demonstrate in vivo anti-inflammatory activity.
-
-
Skin Irritation Potential:
-
Model: Utilize a rabbit skin irritation test (Draize test) or a more modern in vitro reconstructed human epidermis model.
-
Protocol: Apply the test substance to the skin and observe for signs of erythema and edema over a set period.
-
Causality: This is a standard toxicological assessment to ensure the safety of the compound for topical application.
-
Section 6: Conclusion and Future Directions
Lauryl propionate stands as a molecule of interest with a predictable metabolic pathway that suggests a range of biological activities, primarily driven by its hydrolysis product, propionic acid. The lipophilic nature of the parent ester may offer advantages in formulation and dermal delivery. The proposed experimental workflows provide a clear and scientifically rigorous path to validating these predicted activities and establishing a comprehensive biological profile. Future research should focus on confirming the metabolic fate of lauryl propionate in relevant biological systems and systematically evaluating its efficacy and safety in the potential therapeutic areas outlined. The convergence of its constituent parts' known biological effects with its favorable physicochemical properties makes lauryl propionate a compelling candidate for further investigation in dermatology and drug development.
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An In-depth Technical Guide to the Potential Applications of Dodecyl Propionate in Agriculture
Abstract
Dodecyl propionate (DP), a fatty acid ester with the molecular formula C15H30O2, is recognized for its role as a flavor and fragrance agent and as a semiochemical in mammalian communication.[1][2][3] However, its potential within agricultural systems remains largely unexplored. This technical guide synthesizes current knowledge on dodecyl propionate and related fatty acid esters to postulate and provide a framework for evaluating its utility in modern agriculture. We explore its potential as a semiochemical for insect pest management, a contact insecticide or acaricide, and an antifungal agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically validate these applications. The causality behind experimental choices is explained to ensure a robust and scientifically sound investigation into dodecyl propionate as a novel agricultural tool.
Introduction to Dodecyl Propionate
Dodecyl propionate (CAS 6221-93-8), also known as lauryl propionate, is the ester formed from dodecanol (lauryl alcohol) and propionic acid.[2] It is a colorless liquid characterized by a fruity odor.[1][2] Its physicochemical properties are critical to understanding its potential biological activity and formulating it for agricultural use.
Table 1: Physicochemical Properties of Dodecyl Propionate
| Property | Value | Source |
| Molecular Formula | C15H30O2 | PubChem[2] |
| Molecular Weight | 242.40 g/mol | PubChem[2] |
| Appearance | Colorless clear liquid | The Good Scents Company[1] |
| Odor | Fruity | The Good Scents Company[1] |
| logP (o/w) | ~6.00 - 6.39 (estimated) | PubChem, The Good Scents Company[1][2] |
| Water Solubility | 0.116 mg/L @ 25°C (estimated) | The Good Scents Company[1] |
| Solubility | Soluble in alcohol and non-polar solvents | PubChem[2] |
| Vapor Pressure | 0.002 mmHg @ 25°C (estimated) | The Good Scents Company[1] |
The high lipophilicity (indicated by the high logP value) and low water solubility suggest that dodecyl propionate will readily associate with waxy surfaces, such as plant cuticles and insect exoskeletons, and persist in the environment.[1][2][4] Its low vapor pressure indicates it is semi-volatile, a key characteristic for compounds used as semiochemicals.[1]
Postulated Mechanisms and Applications in Agriculture
While direct agricultural applications of dodecyl propionate are not well-documented, its chemical structure as a fatty acid ester allows for scientifically grounded hypotheses based on the known bioactivities of similar molecules.
Application I: Semiochemical for Insect Pest Management
Many esters of fatty acids function as insect pheromones (signals within a species) or kairomones (signals between different species). Dodecyl propionate has been identified as a pheromone-like compound in mammals and a semiochemical for the giant girdled lizard, demonstrating its role in chemical communication.[3][5][6][7] This precedent is the strongest indicator of its potential in agriculture.
Postulated Mechanism: Dodecyl propionate may act as a sex attractant, aggregation pheromone, or oviposition deterrent for key agricultural insect pests. Insect olfactory receptor neurons are highly tuned to the specific chain length, degree of saturation, and functional groups of volatile organic compounds. The unique structure of dodecyl propionate could be a specific key to the olfactory lock of a target pest.
Potential Uses:
-
Mating Disruption: Dispersing synthetic dodecyl propionate in a field could overwhelm the sensory system of male insects, preventing them from locating females and disrupting the mating cycle.
-
Attract-and-Kill: Lures baited with dodecyl propionate could draw pests to traps containing a killing agent.
-
Pest Monitoring: Traps baited with dodecyl propionate could be used to monitor pest populations, allowing for more precise and timely application of control measures.
Application II: Contact Insecticide and Acaricide
Fatty acids and their ester derivatives are known to have insecticidal properties, often acting as contact pesticides that disrupt the physical or physiological processes of soft-bodied insects and mites.[8]
Postulated Mechanism: The lipophilic nature of dodecyl propionate allows it to dissolve and disrupt the waxy epicuticle of an insect's exoskeleton. This can lead to rapid water loss and dehydration. Furthermore, it may penetrate the cuticle and interfere with cell membrane integrity or disrupt respiratory functions by blocking spiracles.
Potential Uses:
-
Broad-Spectrum Insecticide: Could be effective against soft-bodied pests like aphids, whiteflies, thrips, and spider mites.
-
Adjuvant/Synergist: Its ability to disrupt the insect cuticle could enhance the penetration and efficacy of other conventional insecticides, potentially lowering required application rates. Fatty acid esters are already used as formulation aids and adjuvants in pesticide products.[9][10]
Application III: Antifungal Agent
The propionate moiety of the molecule is of particular interest. Propionic acid and its salts, such as calcium propionate, are widely used as effective mold inhibitors in food and animal feed.[11][12][13][14] The fungistatic mechanism of propionate involves the inhibition of key metabolic enzymes like pyruvate dehydrogenase within the fungal cell.[15]
Postulated Mechanism: Dodecyl propionate, upon contact with fungal spores or mycelia, may be hydrolyzed by fungal lipases, releasing propionic acid. This localized release could inhibit fungal growth. The dodecyl (C12) chain could also act as a surfactant, disrupting the fungal cell membrane and enhancing the delivery of the active propionate group into the cell. Studies have shown that calcium propionate can inhibit the growth of fungicide-resistant plant pathogens.[16]
Potential Uses:
-
Foliar Fungicide: For the control of pathogenic fungi like powdery mildews, rusts, and various molds on plant surfaces.
-
Post-Harvest Treatment: Application to harvested crops could prevent spoilage during storage and transport.
-
Soil Treatment: Could potentially suppress soil-borne fungal pathogens.
Experimental Validation Protocols
To validate these postulated applications, a series of rigorous, self-validating bioassays must be conducted. The following protocols provide a starting point for researchers.
Protocol: Evaluating Semiochemical Activity
This workflow is designed to determine if a target insect pest can detect and respond to dodecyl propionate.
Objective: To measure the electrical response of an insect's antenna to dodecyl propionate, providing direct evidence of olfactory detection.[17][18][19]
Methodology:
-
Preparation of Stimulus: Prepare serial dilutions of dodecyl propionate (e.g., 0.1 ng/µL to 100 ng/µL) in a high-purity volatile solvent like hexane. Apply 10 µL of each dilution onto a small piece of filter paper. A solvent-only filter paper serves as the negative control.
-
Antenna Preparation: Immobilize a live insect (e.g., a key lepidopteran pest) and carefully excise one antenna at its base. Mount the antenna between two electrodes using conductive gel.
-
Stimulus Delivery: Place the filter paper inside a Pasteur pipette. Puff a controlled, purified airstream through the pipette, directing the volatilized compound over the antennal preparation.
-
Data Recording: Record the resulting depolarization (voltage change) from the antenna using an EAG system. A significantly higher amplitude response to dodecyl propionate compared to the solvent control indicates detection.
Rationale: EAG is a rapid screening tool.[19] A positive EAG response is a prerequisite for any behavioral effect and justifies moving to more complex behavioral assays. The dose-response curve generated helps identify the optimal concentration range for behavioral testing.
Objective: To assess the behavioral response (attraction or repulsion) of an insect to dodecyl propionate in a controlled environment.
Methodology:
-
Apparatus: Use a multi-arm olfactometer (e.g., a Y-tube or four-arm olfactometer) with a purified, humidified air supply.
-
Treatment Application: Place a filter paper treated with an EAG-active concentration of dodecyl propionate in the airstream of one arm. Place a solvent control in another arm.
-
Insect Release: Release an individual insect at the downwind end of the olfactometer.
-
Data Collection: Record the arm the insect first enters and the total time spent in each arm over a set period (e.g., 10 minutes). Repeat with a statistically significant number of insects.
-
Statistical Analysis: Use a Chi-squared test to determine if the choice distribution is significantly different from random, and a t-test or ANOVA to compare time spent in each arm.
Rationale: This assay directly links olfactory detection (from EAG) to a behavioral outcome. A statistically significant preference for the treatment arm indicates attraction, while avoidance indicates repulsion.
Protocol: Assessing Contact Insecticidal Efficacy
This protocol determines the direct toxicity of dodecyl propionate to a target pest.[20][21][22][23]
Methodology:
-
Stock Solution: Prepare a series of concentrations of dodecyl propionate in a suitable solvent containing a small amount of non-ionic surfactant (e.g., Triton X-100) to ensure emulsification in water. A water-surfactant solution serves as the control.
-
Leaf-Dip Bioassay:
-
Select uniform, unsprayed leaves from the host plant of the target pest (e.g., cabbage leaves for diamondback moth larvae).
-
Dip each leaf for 10 seconds in a test solution and allow it to air dry completely.
-
Place each treated leaf in a ventilated container (e.g., a Petri dish with a moist filter paper).
-
Introduce a known number of insects (e.g., 10-20 larvae) into each container.
-
-
Data Collection: Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 (Lethal Concentration for 50% of the population) and LC90 values.
Rationale: The leaf-dip method simulates the exposure an insect would receive on a treated plant surface. Probit analysis is the standard statistical method for determining dose-response relationships in toxicology, providing a robust quantitative measure of toxicity.[21]
Table 2: Hypothetical Dose-Response Data for Dodecyl Propionate against Myzus persicae
| Concentration (ppm) | No. of Aphids Tested | No. of Aphids Dead (48h) | % Mortality |
| 0 (Control) | 100 | 4 | 4.0% |
| 250 | 100 | 15 | 15.0% |
| 500 | 100 | 38 | 38.0% |
| 1000 | 100 | 55 | 55.0% |
| 2000 | 100 | 89 | 89.0% |
| 4000 | 100 | 98 | 98.0% |
Protocol: Determining Antifungal Properties
This in vitro assay evaluates the ability of dodecyl propionate to inhibit the growth of pathogenic fungi.[24][25][26]
Methodology:
-
Medium Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave and cool to approximately 45-50°C.
-
Poisoned Food Technique:
-
Add dodecyl propionate (emulsified with a surfactant) to the molten agar to achieve a range of final concentrations (e.g., 50, 100, 250, 500 ppm). Pour the amended agar into sterile Petri dishes.
-
A control plate should contain only the surfactant at the highest concentration used.
-
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (Effective Concentration for 50% inhibition).
Rationale: This method provides a direct measure of the fungistatic or fungicidal activity of the compound. It is a widely accepted primary screening method for new antifungal agents due to its simplicity and reproducibility.[24]
Safety, Toxicology, and Environmental Fate
While dodecyl propionate is used as a food and fragrance agent, its application in agriculture at higher concentrations requires a thorough safety assessment.[1][2] Propionates are generally recognized as safe (GRAS) by regulatory bodies like the FDA.[14] However, ecotoxicological studies on non-target organisms (e.g., pollinators, aquatic life) and environmental persistence studies would be mandatory before any large-scale field application. The high lipophilicity suggests a potential for bioaccumulation, which must be investigated.
Conclusion and Future Directions
Dodecyl propionate presents a compelling, yet unproven, candidate for development as a multi-faceted agricultural tool. Its known role as a semiochemical is the most promising avenue for immediate investigation, offering the potential for highly specific, non-toxic pest management strategies. Its potential as a contact insecticide and antifungal agent, derived from the known properties of fatty acid esters and propionates, warrants systematic evaluation.
The protocols outlined in this guide provide a clear, scientifically robust framework for researchers to validate these applications. Future work should focus on screening dodecyl propionate against a wide range of agricultural pests and pathogens, optimizing formulations to enhance stability and efficacy, and conducting comprehensive safety and environmental impact assessments. Successful validation could introduce a novel, potentially bio-rational active ingredient to the integrated pest management (IPM) toolbox.
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Poudel, B., & Abd-Elmagid, A. (2023). Efficacy of calcium propionate against fungicide-resistant fungal plant pathogens and suppression of botrytis blight of ornamental flowers. Plant Disease, 107(11), 3469-3478. Available from: [Link]
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Brouette-Lahlou, I., & Vernet-Maury, E. (1999). The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone. Physiology & Behavior, 66(3), 439-446. Available from: [Link]
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Ignacimuthu, S., & Pavunraj, M. (2008). Growth Inhibitory Activity of Fatty Acid Methyl Esters in the Whole Seed Oil of Madagascar Periwinkle (Apocyanaceae) Against Helicoverpa armigera. Journal of Economic Entomology, 101(2), 329-333. Available from: [Link]
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Methodological & Application
Application Note & Protocol: High-Purity Isolation of Crude Dodecyl Propionate
Abstract & Introduction
Dodecyl propionate (also known as lauryl propionate) is a fatty alcohol ester with applications ranging from flavor and fragrance agents to its role as a semiochemical in biological studies.[1][2][3] For researchers, scientists, and drug development professionals, the purity of such compounds is paramount, as impurities can significantly impact experimental outcomes, toxicity profiles, and product stability. This document provides a comprehensive guide to the purification of crude dodecyl propionate, typically synthesized via Fischer esterification of 1-dodecanol and propionic acid.
The primary impurities in a crude reaction mixture often include unreacted starting materials (1-dodecanol and propionic acid), the acid catalyst (commonly sulfuric or tosic acid), and water, which is a byproduct of the reaction.[4][5] The choice of purification strategy is dictated by the impurity profile and the final purity required. This guide details a multi-step purification workflow, from initial work-up to high-purity chromatographic separation, explaining the rationale behind each step to ensure a robust and reproducible process.
Understanding the Components: Physical Properties
A successful purification relies on exploiting the differences in the physical properties of the target compound and its contaminants. Dodecyl propionate is a non-polar, water-insoluble liquid.[6] Key physical properties are summarized below, providing the basis for the separation techniques described.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | Key Characteristic |
| Dodecyl Propionate | 242.40 | 166-168 @ 20 mmHg[7] | Insoluble[6] | Target Ester |
| 1-Dodecanol | 186.34 | 259 @ 760 mmHg | Insoluble | Unreacted Alcohol |
| Propionic Acid | 74.08 | 141 @ 760 mmHg | Miscible | Unreacted Acid |
| Sulfuric Acid (Catalyst) | 98.08 | 337 @ 760 mmHg | Miscible | Catalyst |
| Sodium Propionate | 96.06 | Decomposes | Soluble | Neutralized Acid |
Data sourced from PubChem and The Good Scents Company.[6][7]
The significant differences in boiling points and water solubilities are the primary levers for purification.
Purification Workflow Overview
The purification of crude dodecyl propionate is a sequential process designed to remove specific classes of impurities at each stage. The general workflow involves an initial extractive work-up to remove acidic and water-soluble components, followed by distillation to separate the product from non-volatile or high-boiling impurities. For applications demanding the highest purity, column chromatography is employed as a final polishing step.
Caption: General purification workflow for crude dodecyl propionate.
Experimental Protocols
Protocol 1: Extractive Work-up to Remove Acidic Impurities
Causality: The first step targets the removal of the acid catalyst (e.g., H₂SO₄) and any unreacted propionic acid. A weak base, such as sodium bicarbonate (NaHCO₃), is used to neutralize these acidic components, converting them into their corresponding sodium salts.[8][9] These salts are highly soluble in water and can thus be easily separated from the water-insoluble organic layer containing the desired ester. Using a weak base prevents the potential hydrolysis of the ester product, which could occur under strongly basic conditions.
Materials:
-
Crude dodecyl propionate reaction mixture
-
Separatory funnel (appropriately sized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Erlenmeyer flask
-
pH paper or meter
Procedure:
-
Allow the crude reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the funnel.
-
Caution: Stopper the funnel and invert it gently. Immediately open the stopcock to vent the CO₂ gas produced from the neutralization reaction. Failure to vent can lead to excessive pressure buildup.
-
Continue to shake gently with frequent venting until gas evolution ceases.
-
Allow the layers to separate completely. The upper layer is typically the organic phase containing the dodecyl propionate, while the lower layer is the aqueous phase.
-
Drain the lower aqueous layer and check its pH to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with fresh NaHCO₃ solution.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.
-
Finally, wash the organic layer with an equal volume of brine. The brine wash helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.
-
Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Organic Phase
Causality: After the aqueous washes, the organic layer is saturated with a small amount of water. Water can interfere with subsequent distillation and must be removed. Anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are used to sequester this water by forming hydrates.
Materials:
-
Washed organic layer from Protocol 4.1
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Clean, dry Erlenmeyer flask
-
Filter funnel and filter paper or cotton plug
Procedure:
-
Add a small amount (1-2 spatula scoops) of anhydrous MgSO₄ to the Erlenmeyer flask containing the organic layer.
-
Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of MgSO₄ until some of the powder remains free-flowing, indicating that all the water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Purification by Vacuum Distillation
Causality: Distillation separates components based on differences in their boiling points.[8] The target ester, dodecyl propionate, has a significantly lower boiling point than the unreacted 1-dodecanol. However, its boiling point at atmospheric pressure is high, and heating to that temperature could risk decomposition. Vacuum distillation is employed to lower the boiling points of the components, allowing for separation at a lower, safer temperature.
Materials:
-
Dried, crude dodecyl propionate in a round-bottom flask
-
Distillation apparatus (heating mantle, Claisen adapter, thermometer, condenser, vacuum adapter, receiving flasks)
-
Vacuum pump with a cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add boiling chips or a magnetic stir bar to the distillation flask containing the dried crude product.
-
Begin slowly applying vacuum to the system. Monitor the pressure using a manometer.
-
Once the desired pressure is stable (e.g., 20 mmHg), begin gently heating the distillation flask.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents or other volatile impurities.
-
Monitor the temperature at the still head. As the dodecyl propionate begins to distill, the temperature should stabilize near its boiling point at the system's pressure (approx. 166-168 °C at 20 mmHg).[7]
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation. The residue in the distillation flask will contain the higher-boiling 1-dodecanol and any non-volatile impurities.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 4: High-Purity Purification by Column Chromatography
Causality: For applications requiring purity greater than 99%, column chromatography is the method of choice.[10][11] This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. Dodecyl propionate is a relatively non-polar molecule. It will travel faster through the silica column than more polar impurities like any residual 1-dodecanol.
Materials:
-
Distilled dodecyl propionate
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase: Hexane/Ethyl Acetate mixture (e.g., 98:2 v/v)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plate and chamber for monitoring
Procedure:
-
Prepare the Column: Securely pack a chromatography column with silica gel using a slurry method with the mobile phase.
-
Load the Sample: Dissolve a small amount of the distilled dodecyl propionate in a minimal volume of the mobile phase. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase through the column, applying gentle air pressure if necessary to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Monitoring: Monitor the separation using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots (e.g., using a potassium permanganate stain). Dodecyl propionate will have a higher Rf value (travel further up the plate) than the more polar 1-dodecanol.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the high-purity dodecyl propionate.
Validation and Quality Control
To validate the purity of the final product, several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹) and the absence of hydroxyl groups (O-H stretch around 3300 cm⁻¹) from the starting alcohol.
Conclusion
The purification of crude dodecyl propionate is a systematic process that effectively removes starting materials, catalysts, and byproducts. A combination of extractive work-up and vacuum distillation is sufficient for most research applications, yielding a product with >95% purity. For applications demanding higher purity, column chromatography serves as an excellent final polishing step. The protocols and rationale provided in this guide offer a robust framework for researchers to obtain high-quality dodecyl propionate for their scientific endeavors.
References
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FooDB. (2018). Showing Compound Dodecyl propionate (FDB009343). Food Database. [Link]
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Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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The Good Scents Company. (n.d.). dodecyl propionate, 6221-93-8. The Good Scents Company Information System. [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
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National Center for Biotechnology Information. (n.d.). Dodecyl propionate. PubChem Compound Database. [Link]
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ResearchGate. (2016). How to purify esterefication product?. [Link]
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Kastratović, V., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. [Link]
- Arkema France. (2016). Liquid-liquid extraction method for the production of acrylic esters.
-
Bigović, M., & Kastratović, V. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]
-
Benner, E. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]
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Institute for Research in Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. [Link]
-
Brouette-Lahlou, I., et al. (1995). The mother rat's vomeronasal organ is involved in detection of dodecyl propionate, the pup's preputial gland pheromone. Physiology & Behavior. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Lin, F-Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules. [Link]
-
Patris, J., et al. (1993). Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification. Journal of Chemical Ecology. [Link]
-
Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]
-
LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Prusiner, S. B., et al. (1984). Purification and structural studies of a major scrapie prion protein. Cell. [Link]
-
Santus, G. C., & Baker, R. W. (1993). Synthesis and Enhancing Effect of Dodecyl 2-(N,N-dimethylamino)propionate on the Transepidermal Delivery of Indomethacin, Clonidine, and Hydrocortisone. Journal of Pharmaceutical Sciences. [Link]
-
The Pherobase. (n.d.). Semiochemical compound: Dodecyl propionate. [Link]
-
The Pherobase. (n.d.). Semiochemical compound: Dodecyl propionate. [Link]
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Definitive Identification and Quantification of Dodecyl Propionate Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals
Introduction
Dodecyl propionate (CAS 6221-93-8) is a long-chain fatty acid ester recognized for its applications in the fragrance industry and as a semiochemical in the animal kingdom.[1][2] Its chemical structure consists of a C12 alkyl chain (dodecyl) esterified with propionic acid, resulting in a molecule with the formula C15H30O2 and an average molecular weight of 242.4 g/mol .[3] The reliable identification and quantification of such compounds are critical in quality control for fragrances, purity assessment in chemical synthesis, and research in chemical ecology.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like dodecyl propionate.[4][5] The technique offers unparalleled separation efficiency through its chromatography component and definitive molecular identification via its mass spectrometry detector. This application note provides a comprehensive, field-proven protocol for the analysis of dodecyl propionate, detailing every step from sample preparation to data interpretation, grounded in established scientific principles.
Principle of the Method: A Synergistic Approach
The power of GC-MS lies in its two-stage process.[6] First, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[7] As dodecyl propionate is a relatively non-polar molecule, a non-polar stationary phase is selected to facilitate separation based primarily on boiling point. The sample is vaporized in a heated injector and carried through the column by an inert gas.
Upon exiting the GC column, the separated analyte enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[4] This process creates a unique "fingerprint" or mass spectrum for the compound. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), allowing for the definitive identification of the parent compound by comparing its fragmentation pattern to established spectral libraries, such as the NIST Mass Spectral Library.[8][9]
Experimental Protocol
PART 1: Reagents and Sample Preparation
The integrity of any analysis begins with meticulous sample preparation. The goal is to create a clean, particle-free sample in a volatile solvent suitable for injection into the GC system.[10][11]
1.1. Required Materials
-
Analyte: Dodecyl Propionate (≥98% purity)
-
Solvent: Hexane or Dichloromethane (GC or HPLC grade, ≥99.9% purity)
-
Glassware: Class A volumetric flasks (10 mL, 100 mL), gastight syringes, 2 mL amber glass autosampler vials with PTFE-lined septa.[11]
1.2. Preparation of Stock and Working Standards The causality behind this dilution series is to establish a calibration curve for quantification and to ensure the final concentration is within the optimal detection range of the instrument, preventing detector saturation.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dodecyl propionate and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This high-concentration stock minimizes weighing errors.
-
Working Standard Solution (10 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 100 mL volumetric flask. Dilute to the mark with hexane. This concentration is typically ideal for achieving a strong signal-to-noise ratio with a standard 1 µL injection.[11]
-
Final Sample Preparation: Transfer the 10 µg/mL working standard into a 2 mL autosampler vial. Ensure the cap is securely fastened to prevent solvent evaporation.
PART 2: Instrumentation and Analytical Conditions
The following parameters are optimized for a standard single quadrupole GC-MS system and are based on established methods for analyzing fatty acid esters.[12][13] The choice of a non-polar "5-type" column is deliberate; its 5% phenyl-methylpolysiloxane phase provides excellent resolution for semi-volatile esters like dodecyl propionate.
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard non-polar column providing excellent inertness and resolution for a wide range of analytes, including esters.[13] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas that provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Injector Type | Split/Splitless | Allows for flexibility depending on sample concentration. |
| Injector Mode | Splitless | Ensures the entire injected sample volume is transferred to the column, maximizing sensitivity for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of dodecyl propionate without thermal degradation.[7] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for proper focusing of the analyte at the head of the column. The ramp separates compounds by boiling point, and the final hold ensures elution of any less volatile compounds. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Universal standard for EI, allowing for direct comparison with NIST and other commercial mass spectral libraries.[13] |
| Mass Scan Range | m/z 40 - 350 | Captures the expected molecular ion (m/z 242) and all significant fragment ions while avoiding solvent-related interference at lower masses. |
| Source Temperature | 230 °C | Maintains the analyte in a gaseous state within the ion source, preventing condensation and ensuring consistent ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS source. Must be at or above the final oven temperature. |
Data Analysis and Expected Results
Chromatographic Profile
Under the conditions specified, dodecyl propionate is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as the first point of identification.
Mass Spectrum Interpretation
The electron ionization of dodecyl propionate will produce a characteristic fragmentation pattern. The molecular ion peak ([M]•+) at m/z 242 should be visible, although it may be of low abundance due to the instability of the long alkyl chain. The most prominent peaks arise from specific, predictable cleavage events. The interpretation of mass spectra for esters often follows established fragmentation pathways.[14]
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 242 | [C15H30O2]•+ | Molecular Ion (M•+) : The intact molecule minus one electron. |
| 168 | [C12H24]•+ | McLafferty Rearrangement : A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in the elimination of propionic acid and the formation of the dodecene radical cation. |
| 75 | [C3H7O2]+ | Cleavage of the O-C bond of the dodecyl group, retaining the charge on the propionic acid moiety with a rearranged hydrogen. |
| 57 | [C2H5CO]+ | Acylium Ion : Alpha-cleavage at the ester bond, resulting in the highly stable propionyl cation. This is often the base peak in the spectrum of propionate esters.[14] |
| 43 | [C3H7]+ | Propyl cation, often from further fragmentation. |
| 29 | [C2H5]+ | Ethyl cation, a common fragment from the propionyl group. |
The definitive identification is achieved by comparing the acquired mass spectrum against an accredited database. A high match factor (>800 out of 1000) with the NIST library spectrum for dodecyl propionate provides a high degree of confidence in the identification.
Workflow Visualization
The entire analytical process, from sample preparation to final data analysis, can be visualized as a logical sequence of operations designed to ensure accuracy and reproducibility.
Caption: GC-MS analysis workflow for dodecyl propionate.
References
-
Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Available at: [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Available at: [Link]
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Available at: [Link]
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th ed.). Allured Publishing Corporation. Available at: [Link]
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The Good Scents Company. (n.d.). dodecyl propionate. Available at: [Link]
-
FooDB. (2018). Showing Compound Dodecyl propionate (FDB009343). Available at: [Link]
-
Taylor, R. L., & Keall, J. (2012). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Clinical Biochemistry, 45(12), 978-980. Available at: [Link]
-
NIST. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Available at: [Link]
-
Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. Available at: [Link]
-
Wongwattanasathien, O., Kanghae, A., & Limsuwan, S. (2020). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND HEXANE EXTRACT. Rasayan Journal of Chemistry, 13(4), 2314-2321. Available at: [Link]
-
Singh, R., & Kumar, M. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 8(4), 125-130. Available at: [Link]
-
Garner, C. E., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
Chromatography Forum. (2011). Quantification of Esters by GC-MS. Available at: [Link]
-
Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]
-
PubChem. (n.d.). SID 135037949 - Dodecyl propionate. National Institutes of Health. Available at: [Link]
-
MDPI. (2022). Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities. Metabolites, 12(11), 1083. Available at: [Link]
-
NIST. (n.d.). Methyl propionate. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Available at: [Link]
-
IntechOpen. (2018). Sample Preparation Techniques for Gas Chromatography. Available at: [Link]
-
ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
-
The Pherobase. (n.d.). Semiochemical compound: Dodecyl propionate. Available at: [Link]
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Application Note: Structural Elucidation of Dodecyl Propionate via ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, NMR serves as a primary tool for structural verification, purity assessment, and quantitative analysis. This application note provides an in-depth guide to the acquisition and interpretation of both proton (¹H) and carbon-13 (¹³C) NMR spectra for dodecyl propionate, a common ester.
The objective is to move beyond a simple recitation of spectral data, instead focusing on the underlying principles and experimental considerations that ensure the acquisition of high-quality, interpretable, and trustworthy data. We will explore the causality behind experimental choices in sample preparation and data acquisition, and provide a logical framework for assigning signals to the specific atomic environments within the molecule.
The Structure of Dodecyl Propionate
Understanding the molecular structure is the first step in predicting and interpreting its NMR spectrum. Dodecyl propionate is an ester composed of a propionate group and a twelve-carbon dodecyl chain. Each chemically distinct proton and carbon atom will produce a unique signal in the NMR spectrum.
Below is the structure with protons labeled (a-h) and carbons numbered (1-15) to facilitate spectral assignment.
Caption: Molecular structure of dodecyl propionate with labeled proton environments (a-h).
Core Principles of NMR Interpretation
Three fundamental pillars of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus.[1] Electron-withdrawing groups, like the oxygen atoms in the ester functional group, pull electron density away from nearby protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield).[2][3]
-
Integration: The area under a signal is proportional to the number of protons generating that signal.[1] This allows for the determination of the relative ratio of protons in different environments.
-
Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple peaks (a multiplet) by the magnetic fields of non-equivalent protons on adjacent carbons. The n+1 rule is a reliable predictor, where 'n' is the number of adjacent, non-equivalent protons. For example, a proton adjacent to a CH₂ group (n=2) will appear as a triplet (2+1=3).
¹³C NMR spectra are typically simpler as they are acquired with proton decoupling, meaning each unique carbon atom appears as a single line (singlet).[4] The interpretation relies primarily on the chemical shift, which is also highly sensitive to the electronic environment.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure and fundamental principles, we can predict the NMR spectrum of dodecyl propionate. The electronegative ester group is the most influential feature, causing protons and carbons closer to it to shift further downfield.
¹H NMR Spectrum Analysis
-
H(c) (~4.0-4.1 ppm, Triplet): These two protons are on the carbon directly attached to the ester oxygen (C4). This oxygen atom is strongly electron-withdrawing, causing the most significant downfield shift among the aliphatic protons. The signal is split into a triplet by the two adjacent H(d) protons (n=2, 2+1=3).[5]
-
H(b) (~2.2-2.3 ppm, Quartet): These two protons are on the carbon adjacent to the carbonyl group (C2). The carbonyl group also deshields these protons, shifting them downfield. They are adjacent to the three H(a) protons (n=3, 3+1=4), resulting in a quartet.[5][6]
-
H(d) (~1.6 ppm, Multiplet/Quintet): These protons (on C5) are adjacent to two protons on one side (H(c)) and two on the other (in the CH₂ chain), leading to a complex multiplet, often appearing as a quintet.
-
H(e-g) (~1.2-1.4 ppm, Broad Multiplet): The nine sets of CH₂ protons in the middle of the dodecyl chain (C6-C14) are in very similar chemical environments. Their signals overlap significantly, creating a large, broad multiplet.
-
H(a) (~1.1 ppm, Triplet): These three methyl protons of the propionate group (on C3) are adjacent to the two H(b) protons (n=2, 2+1=3), resulting in a triplet.[6][7]
-
H(h) (~0.9 ppm, Triplet): This is the terminal methyl group of the long dodecyl chain (on C15). It is furthest from the electron-withdrawing ester group, making it the most upfield signal. It is split into a triplet by the adjacent CH₂ group (n=2, 2+1=3).
¹³C NMR Spectrum Analysis
-
C1 (~174 ppm): The carbonyl carbon is the most deshielded carbon due to its double bond to one oxygen and single bond to another, placing it far downfield.
-
C4 (~64 ppm): This carbon is bonded directly to the ester oxygen, causing a significant downfield shift.
-
C6-C14 (~22-32 ppm): The carbons in the middle of the alkyl chain have very similar chemical environments and their signals will appear in a clustered region.
-
C2 (~28 ppm): The methylene carbon of the propionate group.
-
C15 (~14 ppm): The terminal methyl carbon of the dodecyl chain, being the most shielded.
-
C3 (~9 ppm): The methyl carbon of the propionate group.
Summary of Predicted NMR Data
The following tables summarize the expected chemical shifts, multiplicities, and assignments for dodecyl propionate.
Table 1: Predicted ¹H NMR Data for Dodecyl Propionate in CDCl₃
| Assignment Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H(c) | ~4.05 | Triplet (t) | 2H |
| H(b) | ~2.28 | Quartet (q) | 2H |
| H(d) | ~1.62 | Multiplet (m) | 2H |
| H(e-g) | ~1.26 | Broad Multiplet | 18H |
| H(a) | ~1.14 | Triplet (t) | 3H |
| H(h) | ~0.88 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Data for Dodecyl Propionate in CDCl₃
| Assignment Label | Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~174.5 |
| C4 (O-CH₂) | ~64.4 |
| C14 | ~31.9 |
| C5, C6, C7, C8, C9, C10, C11, C12, C13 | ~29.6 - 25.9 (overlapping) |
| C2 (CH₂-C=O) | ~27.7 |
| C15 (terminal CH₃) | ~22.7 |
| C3 (propionate CH₃) | ~14.1 |
| | ~9.1 |
Protocols for NMR Analysis
Acquiring high-quality data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: NMR Sample Preparation
This protocol outlines the steps for preparing a small molecule sample for routine ¹H and ¹³C NMR analysis.
Rationale: The goal is to create a homogeneous solution of the analyte in a deuterated solvent at a suitable concentration. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[8][9] An internal standard like Tetramethylsilane (TMS) provides a universal reference point (0 ppm).[10]
Materials:
-
Dodecyl propionate
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette
-
Small vial (e.g., 2 mL glass vial)
Procedure:
-
Weigh the Sample: Accurately weigh 10-25 mg of dodecyl propionate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][11]
-
Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[8][9]
-
Add Internal Standard: Add a very small amount of TMS. A common practice is to use a stock solution of CDCl₃ that already contains 0.03% TMS.
-
Dissolve the Sample: Gently swirl or vortex the vial to ensure the dodecyl propionate is completely dissolved. If solids persist, filter the solution through a small plug of glass wool in the pipette before transferring. Particulate matter can degrade spectral quality.[8]
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).
-
Cap and Label: Cap the NMR tube securely and label it clearly.[8]
Caption: Workflow for NMR Sample Preparation.
Protocol 2: Data Acquisition Parameters
The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the NMR spectrum.
Rationale: For quantitative results, it is critical that the nuclear spins are allowed to fully relax back to their equilibrium state between successive pulses.[12] This is controlled by the relaxation delay (D1). A short delay can lead to signal saturation and inaccurate integration. The acquisition time (AQ) determines the digital resolution of the spectrum.[13][14]
Key Parameters for Quantitative ¹H NMR:
-
Pulse Width (P1): Calibrate to a 90° pulse to ensure maximum signal generation per scan.[13]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons in the molecule (for esters, a D1 of 10-15 seconds is often sufficient for quantitative work).
-
Acquisition Time (AQ): Typically set between 2-4 seconds to ensure the Free Induction Decay (FID) has decayed sufficiently, providing good digital resolution.[12][13]
-
Number of Scans (NS): A minimum of 8 scans is recommended to reduce artifacts.[13] Increase NS to improve the signal-to-noise ratio (S/N), which scales with the square root of NS.[12] A S/N of at least 250:1 is recommended for high precision.[12][13]
Key Parameters for ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) is used.
-
Relaxation Delay (D1): Carbonyl carbons can have very long T₁ values. A D1 of 2-5 seconds is typical for qualitative spectra, but may need to be increased for quantitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a much larger number of scans (hundreds to thousands) is required compared to ¹H NMR.
Visualizing Spin-Spin Coupling
The splitting patterns observed in the ¹H NMR spectrum are a direct result of the interactions between neighboring protons. The propionate moiety provides a classic example of this phenomenon.
Caption: Spin-spin coupling relationship in the propionate group.
Conclusion
The structural elucidation of dodecyl propionate by NMR spectroscopy is a straightforward process when guided by a solid understanding of fundamental principles and adherence to validated experimental protocols. By carefully analyzing the chemical shifts, integration values, and splitting patterns, a complete and unambiguous assignment of all proton and carbon signals is achievable. The protocols and predictive data provided in this note serve as a comprehensive resource for researchers, ensuring the generation of reliable and high-quality NMR data for esters and similar molecules, which is a critical step in chemical research and drug development.
References
-
Burns, D., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Iowa State University. [Link]
-
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION A Microwave-Assisted Highly Practical Chemoselective Esterification and Amidation of Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Scribd. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of monomer (a) dodecyl 2,2-bis (methylol) propionate... ResearchGate. [Link]
-
University of Calgary. (n.d.). Esters. University of Calgary. [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Nanalysis. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Oregon State University. [Link]
-
University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. University of Wisconsin-Madison. [Link]
-
PubMed Central (PMC). (n.d.). Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy. National Institutes of Health. [Link]
-
Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. University of Bristol. [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments. [Link]
-
University College London. (n.d.). Chemical shifts. UCL. [Link]
-
MR-Innovation. (n.d.). NMR sample preparation guidelines. MR-Innovation. [Link]
-
Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]
-
ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. [Link]
-
LibreTexts Chemistry. (n.d.). Practical Aspects of Quantitative NMR Experiments. LibreTexts. [Link]
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- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Notes and Protocols for the Formulation of Dodecyl Propionate in Field Trials
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the formulation of dodecyl propionate for field trial applications. This document emphasizes the scientific rationale behind formulation choices, ensuring technical accuracy and field-proven insights.
Introduction: Dodecyl Propionate as a Semiochemical Agent
Dodecyl propionate is a long-chain fatty acid ester that has been identified as a semiochemical, specifically a pheromone, in various insect species. Its application in field trials is primarily aimed at pest management through behavioral manipulation, such as mating disruption or mass trapping. The efficacy of dodecyl propionate in the field is critically dependent on a stable and effective formulation that ensures its controlled release and bioavailability.
This guide will focus on the development of an Emulsifiable Concentrate (EC) formulation, a common and effective choice for water-insoluble active ingredients in agricultural applications.[1][2][3][4] An EC formulation allows for the dilution of the oily active ingredient in water to form a stable oil-in-water emulsion suitable for spraying.[2][3]
Physicochemical Properties of Dodecyl Propionate
A thorough understanding of the physicochemical properties of dodecyl propionate is fundamental to developing a robust formulation.
| Property | Value | Source |
| Molecular Formula | C15H30O2 | [5] |
| Molecular Weight | 242.4 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Fruity | [6] |
| Boiling Point | 123-124 °C at 8 mmHg | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and hexane. | [6] |
| Density | ~0.86 g/cm³ | [6] |
Formulation Development: Emulsifiable Concentrate (EC)
The primary goal of an EC formulation is to create a concentrated, stable solution of dodecyl propionate that readily emulsifies in water upon dilution. The key components of an EC formulation are the active ingredient, a solvent system, and an emulsifier package.
Component Selection
3.1.1. Solvent System
Given that dodecyl propionate is a lipophilic ester, a water-immiscible organic solvent is required to dissolve the active ingredient and form the oil phase of the emulsion.
-
Primary Solvents: Aromatic hydrocarbons such as xylene or commercially available solvent blends (e.g., Solvesso™ series) are effective solvents for a wide range of active ingredients and are commonly used in EC formulations.[1]
-
Co-solvents: To enhance the solubility of dodecyl propionate and improve the stability of the concentrate, a polar, water-miscible co-solvent can be incorporated.[7] Glycol ethers or propylene carbonate are suitable options.[8][9]
3.1.2. Emulsifier Package
The emulsifier system is critical for the spontaneous formation of a stable emulsion upon dilution with water. A blend of non-ionic and anionic surfactants is often employed to achieve optimal performance across varying water hardness levels.
-
Non-ionic Surfactants: These provide the primary emulsification and are less sensitive to water hardness. Examples include:
-
Alcohol ethoxylates
-
Alkylphenol ethoxylates
-
Sorbitan esters (e.g., Span® series)
-
Polysorbates (e.g., Tween® series)[5]
-
-
Anionic Surfactants: These contribute to emulsion stability by imparting a charge to the oil droplets, causing them to repel each other. Common examples include:
-
Calcium dodecylbenzenesulfonate (CaDDBS)
-
Phosphate esters[7]
-
The selection of emulsifiers should be guided by the Hydrophilic-Lipophilic Balance (HLB) system. For an oil-in-water emulsion, a higher HLB value (typically 8-18) is desirable. A blend of surfactants allows for fine-tuning of the HLB to match the specific oil phase.
Starting Formulation Protocol
This protocol outlines a starting point for developing a dodecyl propionate EC formulation. Optimization will be necessary based on performance testing.
Materials:
-
Dodecyl Propionate (Technical Grade, purity >95%)
-
Aromatic Solvent (e.g., Solvesso™ 150)
-
Co-solvent (e.g., Propylene Carbonate)
-
Non-ionic Surfactant (e.g., Alcohol Ethoxylate with HLB ~12-14)
-
Anionic Surfactant (e.g., Calcium Dodecylbenzenesulfonate)
-
Glass beakers and magnetic stirrer
-
Analytical balance
Procedure:
-
Solvent Blend Preparation: In a glass beaker, combine the aromatic solvent and co-solvent in the desired ratio (e.g., 80:20 w/w).
-
Active Ingredient Dissolution: While stirring, slowly add the dodecyl propionate to the solvent blend until completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Emulsifier Addition: Add the pre-weighed non-ionic and anionic surfactants to the dodecyl propionate solution. Continue stirring until a homogenous concentrate is formed.
Example Starting Formulation:
| Component | Function | Concentration (% w/w) |
| Dodecyl Propionate | Active Ingredient | 10 - 20 |
| Aromatic Solvent | Solvent | 60 - 75 |
| Propylene Carbonate | Co-solvent | 5 - 10 |
| Alcohol Ethoxylate | Non-ionic Emulsifier | 5 - 10 |
| CaDDBS | Anionic Emulsifier | 1 - 5 |
Quality Control and Stability Testing
Adherence to Good Laboratory Practice (GLP) is essential to ensure the quality, reliability, and integrity of the formulation data.[10][11][12][13][14]
Analytical Method for Dodecyl Propionate Quantification
A validated analytical method is crucial for determining the concentration of dodecyl propionate in the formulation and for stability studies. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for this purpose.[15]
GC-FID Protocol:
-
Sample Preparation: Accurately weigh a known amount of the EC formulation and dilute it with a suitable solvent (e.g., hexane) to a final concentration within the calibration range.
-
Instrumentation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is recommended.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Calibration: Prepare a series of standard solutions of dodecyl propionate of known concentrations in the same solvent as the sample. Generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the diluted sample and determine the concentration of dodecyl propionate from the calibration curve.
Emulsion Stability Test
This test evaluates the ability of the EC formulation to form a stable emulsion upon dilution in water.
Procedure:
-
Prepare standardized hard water of a known hardness (e.g., 342 ppm as CaCO3).
-
Add a known volume of the EC formulation to a measured volume of the hard water in a graduated cylinder (e.g., 1 mL of EC in 99 mL of water).
-
Invert the cylinder 10-30 times to ensure thorough mixing.
-
Allow the cylinder to stand undisturbed and observe for any signs of instability (creaming, sedimentation, or phase separation) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 24 hours).
-
The formulation should form a spontaneous and stable emulsion with minimal separation over the test period.
Accelerated Storage Stability Study
This study is designed to predict the shelf-life of the EC formulation under normal storage conditions.
Procedure:
-
Package the EC formulation in containers made of the intended commercial material.
-
Store the samples at an elevated temperature (e.g., 54°C) for 14 days. This is a standard accelerated aging condition for many agrochemical formulations.
-
After the storage period, analyze the samples for:
-
Active Ingredient Content: The concentration of dodecyl propionate should not decrease by more than 5% of the initial value.
-
Physical Properties: Observe for any changes in color, viscosity, or phase separation.
-
Emulsion Stability: Perform the emulsion stability test as described above.
-
Preparation for Field Trials
Once a stable and effective formulation has been developed and has passed quality control and stability testing, it can be prepared for field trials.
Scale-Up
The laboratory-scale formulation process needs to be scaled up for the production of larger quantities required for field trials. It is important to ensure that the mixing and homogenization processes are scalable to maintain the quality of the formulation.
Packaging and Labeling
The formulation should be packaged in appropriate, sealed containers to prevent leakage and degradation. Each container must be clearly labeled with:
-
Product Name (e.g., "Dodecyl Propionate EC Formulation")
-
Active Ingredient and Concentration
-
Batch Number
-
Date of Formulation
-
Storage Instructions
-
Safety Precautions
Experimental Workflows and Diagrams
Formulation Development Workflow
Caption: Quality Control Protocol for Dodecyl Propionate EC Formulation.
Conclusion
The successful formulation of dodecyl propionate for field trials requires a systematic approach that considers the physicochemical properties of the active ingredient and the principles of emulsion technology. The development of a stable and effective Emulsifiable Concentrate, coupled with rigorous quality control and stability testing under GLP guidelines, is paramount to achieving reliable and reproducible results in the field. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and evaluate their own dodecyl propionate formulations for pest management applications.
References
- Google Patents. (n.d.). US6348434B1 - Herbicidal emulsifiable concentrate.
-
ResearchGate. (2026). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]
-
ResearchGate. (2013). Surfactant for water in oil emulsion. Retrieved from [Link]
-
SafetyCulture. (n.d.). Step-by-Step Guide to Sample Analysis in GLP-Compliant Studies. Retrieved from [Link]
- Google Patents. (n.d.). US20250040544A1 - Encapsulated pheromone formulations resistant to light radiation.
-
The Good Scents Company. (n.d.). decyl propionate. Retrieved from [Link]
- Google Patents. (n.d.). WO2019084894A1 - Solvents for agricultural applications and pesticide formulations.
-
Laboratorio FIRP. (n.d.). A Review on the Surfactant Characteristic Parameter used in Enhanced Oil Recovery, Crude Oil Dehydration and Other Formulation Applications. Retrieved from [Link]
-
University of Florida, IFAS Extension. (n.d.). Pesticide Formulations. Retrieved from [Link]
-
Walsh Medical Media. (2011). A Global GLP Approach to Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development and evaluation of emulsifiable concentrate formulation containing Sophora alopecuroides L. extract for the novel management of Asian citrus psyllid. Retrieved from [Link]
-
PubMed. (2023). Evaluating the effects of surfactant types on the properties and stability of oil-in-water Rhodiola rosea nanoemulsion. Retrieved from [Link]
-
PubMed. (2022). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]
- Google Patents. (n.d.). WO2013076202A1 - Agricultural formulations with aromatic solvents and acyl morpholines.
-
Walsh Medical Media. (2016). A Global GLP Approach to Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Use of a Sprayable Sex Pheromone Formulation in Landscape-Level Control of Choristoneura fumiferana Populations. Retrieved from [Link]
-
jeeng.net. (2024). Explore the Impact of Surfactant Type on the Stability and Separation Efficiency of Oil-Water Emulsions of Real Wastewater from. Retrieved from [Link]
-
Chromatography Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist | LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stabilization of water‐in‐oil emulsions using a wax ester synthesized by a new homemade heterogeneous biocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). US9781921B2 - Emulsifiable concentrate formulation.
-
ResearchGate. (n.d.). Development of sol–gel formulations for slow release of pheromones. Retrieved from [Link]
-
Shree Vallabh Chemical. (n.d.). Emulsifiers for EC/SC/ME/OD/SL/WP/WDG Formulations, Alkyl Phenol Ethoxylates, Fatty Alcohol Ethoxylates. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements, and Application for Extraction of Tricyclic Antidepressant Drugs from Aqueous Media. Retrieved from [Link]
-
Wiley Online Library. (n.d.). PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones. Retrieved from [Link]
-
SePRO. (2024). Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. Retrieved from [Link]
-
YouTube. (2020). Emulsion making 101-How to improve the stability of emulsions. Retrieved from [Link]
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- 15. US20250040544A1 - Encapsulated pheromone formulations resistant to light radiation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dodecyl Propionate Release from Dispensers
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with dodecyl propionate dispensers. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you optimize the release rate of dodecyl propionate in your experiments. Here, we combine theoretical principles with practical, field-proven insights to ensure your work is both scientifically sound and efficiently executed.
Understanding Dodecyl Propionate and its Release
Dodecyl propionate is a volatile organic compound classified as a fatty acid ester.[1] Its release from a dispenser is primarily governed by its vapor pressure, the formulation it is in, the type of dispenser used, and environmental conditions.[2][3][4] The goal of any dispenser system is to provide a controlled and predictable release of the active ingredient over a specific period.[5][6]
Key Physical and Chemical Properties of Dodecyl Propionate:
| Property | Value | Source |
| Molecular Formula | C15H30O2 | [7] |
| Molecular Weight | 242.40 g/mol | [7] |
| Appearance | Colorless clear liquid | [8] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est.) | [8] |
| Boiling Point | 166.00 to 168.00 °C @ 20.00 mm Hg | [8] |
| Solubility | Insoluble in water; soluble in alcohol and non-polar solvents.[7] | [7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of dodecyl propionate release.
Q1: What are the most common types of dispensers for dodecyl propionate and other semiochemicals?
A1: Dispensers for semiochemicals like dodecyl propionate can be broadly categorized as passive or active.
-
Passive Dispensers: These release the compound through diffusion and evaporation without an external power source.[6] Common types include:
-
Rubber Septa: Porous rubber materials impregnated with the semiochemical.[9]
-
Polyethylene Vials and Tubes: The compound diffuses through the polymer matrix of the container.[10]
-
Membrane Dispensers: A permeable membrane controls the release rate.[10]
-
Capillary Tubes: The compound evaporates from the open end of a narrow tube.
-
-
Active Dispensers: These use an external energy source to control the release.
The choice of dispenser depends on the desired release profile, the duration of the experiment, and environmental conditions.[4]
Q2: How does temperature affect the release rate of dodecyl propionate?
A2: Temperature is a critical factor influencing the release rate of volatile compounds.[2][3][12] An increase in temperature leads to an exponential increase in the vapor pressure of dodecyl propionate, which in turn accelerates its evaporation and release from the dispenser.[3][12] This is because higher temperatures provide more kinetic energy to the molecules, allowing them to escape from the liquid or solid phase into the gaseous phase more readily.[11] Therefore, conducting experiments in a temperature-controlled environment is crucial for obtaining consistent and reproducible release rates.[5]
Q3: Can the formulation of dodecyl propionate be modified to enhance its release rate?
A3: Yes, the formulation plays a significant role in the release kinetics. Here are some strategies:
-
Solvent Selection: Dissolving dodecyl propionate in a more volatile co-solvent can increase the overall vapor pressure of the mixture, leading to a faster initial release. However, this effect may diminish as the co-solvent evaporates.
-
Use of Release Modifiers: Certain excipients can be added to the formulation to alter the release profile. For instance, some polymers can form a matrix that controls the diffusion of the active ingredient.[13][14][15][16] While often used to slow down release, a carefully selected polymer with appropriate porosity can be used to achieve a more consistent and predictable release rate.
-
Encapsulation: Microencapsulation can protect dodecyl propionate from degradation and provide a controlled release.[17] The release rate is then governed by the properties of the capsule wall.
Q4: What is the mechanism by which a polymer matrix influences the release of dodecyl propionate?
A4: A polymer matrix controls the release of dodecyl propionate primarily through diffusion. The dodecyl propionate molecules must navigate through the tortuous paths within the polymer structure to reach the surface and evaporate. The rate of diffusion is influenced by several factors:
-
Polymer Type: The chemical composition of the polymer affects its interaction with dodecyl propionate. A polymer with a high affinity for the ester may retard its release.
-
Porosity and Tortuosity: A more porous and less tortuous matrix will allow for faster diffusion and a higher release rate.[13]
-
Glass Transition Temperature (Tg): Polymers with a lower Tg are more flexible and have greater chain mobility, which can facilitate the diffusion of the entrapped compound.[13]
The following diagram illustrates the diffusion of dodecyl propionate through a polymer matrix.
Caption: Dodecyl propionate (DP) molecules diffuse through the polymer matrix and evaporate into the environment.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments aimed at enhancing the release rate of dodecyl propionate.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent or non-reproducible release rates | Temperature Fluctuations: Small changes in ambient temperature can significantly impact vapor pressure and release rate.[3] | 1. Control the Environment: Conduct experiments in a temperature-controlled chamber or incubator.[5] 2. Monitor Temperature: Continuously record the temperature throughout the experiment to correlate any deviations with release rate changes. |
| Inconsistent Dispenser Preparation: Variations in the loading of dodecyl propionate or the preparation of the dispenser matrix. | 1. Standardize Loading: Use precise gravimetric or volumetric methods to load a consistent amount of dodecyl propionate into each dispenser. 2. Homogenize Formulation: Ensure the formulation is well-mixed before loading to have a uniform concentration. | |
| Initial burst release followed by a rapid decline | Use of a Highly Volatile Co-solvent: The co-solvent evaporates quickly, leading to a rapid initial release, followed by the slower release of the less volatile dodecyl propionate. | 1. Select a Less Volatile Co-solvent: Choose a solvent with a vapor pressure closer to that of dodecyl propionate for a more sustained release. 2. Formulate with a Release-Controlling Polymer: Incorporate a polymer that creates a matrix to regulate the diffusion of both the solvent and the active ingredient.[14] |
| Low overall release rate | Low Environmental Temperature: As explained above, lower temperatures reduce the vapor pressure and evaporation rate.[2][3] | 1. Increase Temperature: If experimentally permissible, increase the ambient temperature to enhance the release rate.[3] |
| Inappropriate Dispenser Type: The dispenser material may have low permeability to dodecyl propionate. | 1. Test Different Dispenser Materials: Evaluate dispensers made from various polymers (e.g., different types of polyethylene, rubber septa) to find one with optimal release characteristics for dodecyl propionate.[10] 2. Increase Surface Area: For passive dispensers, a larger surface area will generally result in a higher release rate. | |
| Formulation is too viscous or has a strong affinity for the matrix: This can hinder the diffusion of dodecyl propionate to the surface. | 1. Reduce Viscosity: If using a liquid formulation, consider adding a low-viscosity, compatible solvent. 2. Add a Surfactant: A surfactant can help reduce the interfacial tension between the dodecyl propionate and the dispenser matrix, potentially facilitating its release. | |
| No detectable release | Dispenser Failure: The dispenser may be clogged or improperly assembled. | 1. Inspect the Dispenser: Check for any physical obstructions or damage. For active dispensers, ensure they are functioning correctly (e.g., aerosol nozzle is not blocked). 2. Verify Loading: Confirm that dodecyl propionate was successfully loaded into the dispenser. |
| Analytical Method Not Sensitive Enough: The amount of dodecyl propionate released may be below the detection limit of the analytical method. | 1. Optimize Analytical Method: Improve the sensitivity of your GC-MS method (see protocol below). 2. Increase Collection Time: For volatile collection methods, increase the sampling time to accumulate a detectable amount of the analyte. |
Experimental Protocols
Protocol for Measuring Dodecyl Propionate Release Rate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a validated method for quantifying the release rate of dodecyl propionate from a passive dispenser.
1. Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Syringes for liquid injection
-
Volumetric flasks and pipettes
-
High-purity dodecyl propionate standard
-
Solvent for extraction (e.g., hexane or dichloromethane)
-
Analytical balance
-
Temperature-controlled chamber
-
Air pump for volatile collection (optional)
-
Adsorbent tubes for volatile trapping (e.g., Tenax® TA) (optional)
2. Preparation of Standard Solutions and Calibration Curve:
-
Stock Solution: Accurately weigh a known amount of pure dodecyl propionate and dissolve it in a specific volume of solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject a fixed volume of each working standard into the GC-MS. Plot the peak area of dodecyl propionate against the corresponding concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.[18]
3. Sample Collection:
-
Gravimetric Method:
-
Accurately weigh the dispenser before placing it in the temperature-controlled chamber.
-
At predetermined time intervals, remove the dispenser and reweigh it.
-
The mass loss over time corresponds to the amount of dodecyl propionate released. This method is simple but may not be suitable for very low release rates.
-
-
Volatile Collection Method:
-
Place the dispenser in a sealed chamber with a constant flow of purified air.
-
Pass the outlet air through an adsorbent tube to trap the released dodecyl propionate.
-
At specified time points, remove the adsorbent tube and elute the trapped compound with a known volume of solvent.
-
The resulting solution is then analyzed by GC-MS.[19]
-
4. GC-MS Analysis:
-
GC Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.[20]
-
-
Quantification: Inject the sample extract into the GC-MS. Identify the dodecyl propionate peak based on its retention time and mass spectrum. Calculate the concentration of dodecyl propionate in the sample using the calibration curve. The release rate can then be determined by dividing the amount of dodecyl propionate collected by the collection time.
Workflow for GC-MS Quantification of Dodecyl Propionate Release Rate:
Caption: A step-by-step workflow for quantifying the release rate of dodecyl propionate using GC-MS.
References
-
McGhee, P. S., et al. (2016). Optimizing Aerosol Dispensers for Mating Disruption of Codling Moth, Cydia pomonella L. Journal of Chemical Ecology, 42(7), 612–616. [Link]
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Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement, 15(3), 459-470. [Link]
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The Good Scents Company. (n.d.). dodecyl propionate. Retrieved from [Link]
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PubChem. (n.d.). Dodecyl propionate. National Center for Biotechnology Information. Retrieved from [Link]
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Saerens, S. M. G., et al. (2008). Production and biological function of volatile esters in Saccharomyces cerevisiae. Microbial Biotechnology, 1(1), 165–177. [Link]
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Novagrica. (n.d.). Pheromones - Dispensers. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 20). How To Make A Calibration Curve For Gas Chromatography? [Video]. YouTube. [Link]
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Université de Liège. (n.d.). The use of semiochemical slow-release devices in integrated pest management strategies. ORBi. Retrieved from [Link]
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Khrimian, A., et al. (2019). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Journal of Applied Entomology, 143(5), 485-495. [Link]
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The Effect of Polymer Properties on Direct Compression and Drug Release From Water-Insoluble Controlled Release Matrix Tablets. (2014). Journal of Pharmaceutical Sciences, 103(9), 2796-2804. [Link]
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Suterra. (2024, April 19). The Science of Suterra's Dispenser Technologies for Mating Disruption. [Link]
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Stelinski, L. L., et al. (2008). Efficacy and Release Rate of Reservoir Pheromone Dispensers for Simultaneous Mating Disruption of Codling Moth and Oriental Fruit Moth (Lepidoptera: Tortricidae). Journal of Economic Entomology, 101(2), 489-497. [Link]
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Zhu, H., et al. (2015). Measurement of semiochemical release rates with a dedicated environmental control system. Computers and Electronics in Agriculture, 111, 1-8. [Link]
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Effect of temperature on the potency & pharmacological action of insulin. (2009). The Indian Journal of Medical Research, 130(2), 166-169. [Link]
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Modelling of Drug Release from a Polymer Matrix System. (2017). Biomedical Journal of Scientific & Technical Research, 1(2). [Link]
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Lanphos PE74 - A Multifunctional Extreme Pressure Additive for Metalworking Fluids. (2021, August 24). Lankem. [Link]
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Algrim, L. B., et al. (2020). Absorption of volatile organic compounds (VOCs) by polymer tubing: implications for indoor air and use as a simple gas-phase volatility separation technique. Atmospheric Measurement Techniques, 13(11), 6033-6045. [Link]
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McGhee, P. S., et al. (2016). Optimizing Aerosol Dispensers for Mating Disruption of Codling Moth, Cydia pomonella L. ResearchGate. [Link]
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NCF International. (2019, February 20). Excipients for Controlled Release. [Link]
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Chromatography Forum. (2006, August 18). calibration curve in GC-MS. [Link]
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A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2019). Metabolites, 9(12), 293. [Link]
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Microparticle Dispensers for the Controlled Release of Insect Pheromones. (2006). Journal of Agricultural and Food Chemistry, 54(12), 4345-4351. [Link]
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Measurement of semiochemical release rates with a dedicated environmental control system. (2015). ResearchGate. [Link]
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Suterra. (2024, April 19). The Science of Suterra's Dispenser Technologies for Mating Disruption. [Link]
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FooDB. (n.d.). Showing Compound Dodecyl propionate (FDB009343). Retrieved from [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics, 13(8), 1146. [Link]
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The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. (2024). Journal of Chromatography B, 1242, 124299. [Link]
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Pheromone Release Ratio Variability Affected by Rubber Septa and Solvent. (2014). Journal of Chemical Ecology, 40(11-12), 1235-1243. [Link]
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The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. (2016). International Journal of Pharmaceutical and Clinical Research, 8(10), 1414-1420. [Link]
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Pharmaceutical Technology. (2018, July 2). Selecting Excipients for Controlled Release. [Link]
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VAPOR PRESSURE OF TWO FATTY ACIDS ALKYL ESTERS: EXPERIMENTAL VS. PREDICTED DATA. (2015). UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 77(4), 85-96. [Link]
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GC-MS method development and validation for anabolic steroids in feed samples. (2010). Journal of Separation Science, 33(13), 1945-1954. [Link]
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Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. (2021). Insects, 12(1), 53. [Link]
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Recent Advances in Polymers as Matrices for Drug Delivery Applications. (2023). Polymers, 15(15), 3245. [Link]
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Phenomenex. (2017). GC Troubleshooting Guide. [Link]
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Controlled Drug Release by Excipient Modification: A Review. (2023). Austin Journal of Pharmacology and Therapeutics, 11(1), 1188. [Link]
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The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. (2024). Lirias. [Link]
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Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. (2020). Advanced Sustainable Systems, 4(11), 2000143. [Link]
-
Flavoring properties that affect the retention of volatile components during encapsulation process. (2022). Food Research International, 152, 110915. [Link]
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A study of the factors affecting the diffusion of chlorinated hydrocarbons into polyisobutylene and polyethylene-co-propylene for evanescent wave sensing. (2001). Analytica Chimica Acta, 442(1), 59-69. [Link]
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Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Stabicon. [Link]
-
Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. (2016). Journal of the Brazilian Chemical Society, 27(8), 1469-1478. [Link]
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Influence of Polymer Matrices on the Tensile and Impact Properties of Long Fiber-Reinforced Thermoplastic Composites. (2023). Polymers, 15(2), 392. [Link]
-
Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2022). STAR Protocols, 3(3), 101594. [Link]
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Role of release modifiers to modulate drug release from fused deposition modelling (FDM) 3D printed tablets. (2021). International Journal of Pharmaceutics, 597, 120298. [Link]
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CD Formulation. (n.d.). Controlled Release Excipient. Retrieved from [Link]
-
Development of a Gas Chromatography - Tandem Mass Spectrometry Procedure for Determination of Pesticide Residues in Honey and Honeybee Samples. (2018). Journal of Environmental & Analytical Toxicology, 8(4). [Link]
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CD Formulation. (n.d.). Excipients for Sustained & Controlled Release Materials. Retrieved from [Link]
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Technical Support Center: Cost-Effective Synthesis of High-Purity Dodecyl Propionate
Welcome to the technical support center for the synthesis of high-purity dodecyl propionate. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust troubleshooting protocols. Our focus is on providing cost-effective, reliable, and scalable methodologies for producing dodecyl propionate, a key ester used as a flavoring agent, fragrance component, and pheromone-like compound in various studies.[1][2][3] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your experiments with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and purification of dodecyl propionate. Each issue is followed by an analysis of potential causes and a set of actionable solutions.
Issue 1: Low Final Yield of Dodecyl Propionate
-
Question: My dodecyl propionate synthesis resulted in a significantly lower yield than expected. What are the common causes and how can I improve it?
-
Answer: Low yield is one of the most common challenges in ester synthesis. The root cause typically lies in reaction equilibrium, mechanical losses during workup, or inefficient purification.
-
Causality Analysis: Fischer esterification—the reaction between dodecanol and propionic acid—is a reversible process.[4] The formation of water as a byproduct means that without its removal, the reaction will reach equilibrium and halt, leaving a significant amount of unreacted starting materials. Furthermore, physical loss of product during aqueous washes or transfers can substantially reduce the isolated yield.
-
Solutions & Protocols:
-
Shift the Equilibrium: The most effective way to drive the reaction to completion is to remove water as it forms.
-
Method: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or heptane) that forms an azeotrope with water. As the mixture refluxes, the water-solvent azeotrope condenses in the side arm, water separates and is collected, and the solvent returns to the reaction flask. This continuous removal of a product forces the equilibrium towards the ester.
-
-
Optimize Molar Ratios: Using an excess of one reactant can also shift the equilibrium.
-
Method: Propionic acid is generally less expensive and easier to remove than dodecanol. Therefore, using a slight excess of propionic acid (e.g., 1.1 to 1.5 equivalents) is a cost-effective strategy to maximize the conversion of the more expensive dodecanol.[5]
-
-
Minimize Mechanical Losses:
-
Method: When performing aqueous extractions, ensure phase separation is complete before draining the aqueous layer. To recover any dissolved product, re-extract the aqueous washes with a small volume of your organic solvent. Combine all organic phases for drying and concentration.
-
-
-
Issue 2: Product is Acidic and Fails Purity Analysis
-
Question: After purification, my dodecyl propionate sample has a low pH and shows impurities in GC/MS analysis corresponding to starting materials. What went wrong?
-
Answer: This issue points directly to insufficient removal of the acid catalyst (e.g., sulfuric acid) and unreacted propionic acid during the workup phase.
-
Causality Analysis: Both the catalyst and excess propionic acid are non-volatile under standard conditions but can contaminate the final product if not thoroughly neutralized and removed. Acidic residues can also promote the reverse reaction (hydrolysis) over time, degrading the product.
-
Solutions & Protocols:
-
Systematic Neutralization Wash: A multi-step washing procedure is critical.
-
Protocol: After the reaction is complete, cool the mixture and dilute it with an organic solvent (like diethyl ether or ethyl acetate). First, wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly to control the effervescence (CO₂ release) from acid neutralization. Test the pH of the aqueous layer with litmus paper or a pH meter; it should be neutral or slightly basic (pH 7-8). Repeat the bicarbonate wash until no more gas evolves.
-
-
Water Wash: Following the neutralization, wash the organic layer with deionized water or brine (saturated NaCl solution) to remove any remaining bicarbonate and other water-soluble impurities. Brine also helps to break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
Consider a Heterogeneous Catalyst: For future syntheses, using a solid acid catalyst (e.g., Amberlyst-15, montmorillonite clays) can simplify the workup.[6] These catalysts are easily removed by simple filtration at the end of the reaction, eliminating the need for extensive neutralization washes and reducing aqueous waste.
-
-
Issue 3: Final Product is Cloudy or Contains Water
-
Question: My distilled dodecyl propionate is cloudy. I suspect water contamination. How can I ensure my product is perfectly dry?
-
Answer: Cloudiness is a classic indicator of moisture. Water can be carried over from the workup or introduced from the atmosphere.
-
Causality Analysis: Organic solvents can retain small amounts of dissolved water even after aqueous washes. If this water is not removed before the final solvent evaporation and distillation, it will contaminate the product. Dodecyl propionate itself is hydrophobic, causing any residual water to form a cloudy suspension.
-
Solutions & Protocols:
-
Effective Use of Drying Agents: After the final water wash, the organic phase must be treated with an anhydrous drying agent.
-
Method: Common choices include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is fast and has a high capacity, but can be slightly acidic. Na₂SO₄ is neutral and inexpensive but slower and has a lower capacity. Add the drying agent to the organic solution and swirl. If the agent clumps together, more is needed. Add until some of the powder remains free-flowing. Allow it to sit for at least 15-20 minutes before filtering it off.
-
-
Proper Handling: Always use dry glassware and handle the product under a dry atmosphere (e.g., nitrogen or argon) if possible, especially if it will be stored for a long period.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most cost-effective and efficient catalyst for dodecyl propionate synthesis?
-
A1: For large-scale, cost-effective synthesis, concentrated sulfuric acid (H₂SO₄) is often used due to its low cost and high activity.[7] However, its removal and the resulting acidic waste can be problematic. p-Toluenesulfonic acid (p-TSA) is a solid alternative that is often easier to handle and produces high yields. For environmentally friendly and simplified processes, solid acid catalysts like acidic resins (e.g., Dowex) or zeolites are excellent choices as they can be filtered off and potentially reused, minimizing waste streams.[8]
-
| Catalyst Type | Relative Cost | Efficiency (Yield/Time) | Ease of Removal | Key Considerations |
| Sulfuric Acid (H₂SO₄) | Low | High | Difficult | Requires careful neutralization; generates significant aqueous waste. |
| p-TSA | Moderate | High | Moderate | Crystalline solid, easier to handle than H₂SO₄; still requires neutralization. |
| Solid Acid (e.g., Amberlyst) | High | Good-High | Easy | Simple filtration for removal; can be regenerated and reused; may require higher temperatures.[6] |
-
Q2: How can I monitor the progress of the esterification reaction?
-
A2: The reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot the reaction mixture against standards of dodecanol and dodecyl propionate on a silica plate. The disappearance of the dodecanol spot and the appearance of a new, less polar product spot indicates progress. For a more quantitative analysis, GC is the preferred method. A small aliquot of the reaction mixture can be withdrawn, neutralized, and injected into a GC to determine the relative peak areas of the starting material and product.
-
-
Q3: What are the critical safety precautions for this synthesis?
-
A3: Always work in a well-ventilated fume hood. Propionic acid is corrosive and has a strong odor. Sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is typically heated, so be mindful of hot surfaces and potential splashing.
-
-
Q4: What are the key physical properties of high-purity dodecyl propionate?
-
A4: Knowing the physical properties is essential for purification and characterization.
-
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₂ | [1] |
| Molecular Weight | 242.40 g/mol | [1] |
| Boiling Point | ~285-290 °C (at atmospheric pressure) | [9] |
| Density | 0.860 - 0.866 g/cm³ (at 20°C) | [1] |
| Refractive Index | 1.432 - 1.436 (at 20°C) | [1] |
| Solubility | Insoluble in water; soluble in ethanol and non-polar organic solvents. | [1] |
Visualized Workflows and Logic
Visualizing the process can clarify the sequence of operations and the logic behind troubleshooting.
Diagram 1: General Synthesis & Purification Workflow
Caption: Workflow for Dodecyl Propionate Synthesis.
Diagram 2: Troubleshooting Logic Map
Caption: Logic Map for Troubleshooting Common Issues.
Experimental Protocols
Protocol 1: Cost-Effective Synthesis of Dodecyl Propionate
This protocol details a standard lab-scale synthesis using cost-effective reagents.
Materials:
-
1-Dodecanol (Lauryl Alcohol)
-
Propionic Acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (or other extraction solvent)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Reactor: To the flask, add 1-dodecanol (e.g., 50.0 g, 1.0 eq), propionic acid (e.g., 23.9 g, 1.2 eq), p-TSA (e.g., 2.5 g, 0.05 eq), and toluene (e.g., 200 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water should be calculated beforehand to monitor completion.
-
Cooling & Dilution: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 200 mL of diethyl ether.
-
Workup - Neutralization: Carefully add 100 mL of saturated NaHCO₃ solution. Swirl gently at first, venting frequently to release CO₂ pressure. Shake, separate the layers, and drain the aqueous phase. Repeat until the aqueous wash is neutral or basic (pH ≥ 7).
-
Workup - Washing: Wash the organic layer with 100 mL of brine. Separate the layers.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a generous portion of anhydrous Na₂SO₄. Swirl and let it stand for 20 minutes.
-
Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether. The remaining liquid is the crude dodecyl propionate.
Protocol 2: High-Purity Purification by Vacuum Distillation
Materials:
-
Crude Dodecyl Propionate
-
Vacuum distillation apparatus (flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and gauge
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. It is crucial to use a short, efficient fractionating column (e.g., a Vigreux column) to achieve good separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Transfer the crude product to the distillation flask. Begin pulling a vacuum, ensuring the system is stable at a low pressure (e.g., <5 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first (forerun). As the temperature stabilizes at the boiling point of dodecyl propionate at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature either rises or drops significantly, or when only a small amount of residue remains.
-
Final Product: The collected main fraction is high-purity dodecyl propionate. Characterize by GC, NMR, and refractive index to confirm purity.
References
-
PubMed. (n.d.). Synthesis and Enhancing Effect of Dodecyl 2-(N,N-dimethylamino)propionate on the Transepidermal Delivery of Indomethacin, Clonidine, and Hydrocortisone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80354, Dodecyl propionate. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Dodecyl propionate (FDB009343). Retrieved from [Link]
-
Precision Reports. (2019, February 23). Southeast Asia Dodecyl Propionate Market - Supply Demand Market. Retrieved from [Link]
-
ResearchGate. (2019). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP1428816A1 - Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate.
-
PubMed. (2022, December 28). High-Yield Production of Propionate from 1,2-Propanediol by Engineered Pseudomonas putida KT2440, a Robust Strain with Highly Oxidative Capacity. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dodecyl propionate, 6221-93-8. Retrieved from [Link]
- Google Patents. (n.d.). CN102731265B - Preparation method of high-purity propofol.
-
Semantic Scholar. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]
-
MDPI. (n.d.). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Retrieved from [Link]
-
JETIR. (n.d.). KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. Retrieved from [Link]
- Google Patents. (n.d.). CN103360219A - Synthesis method of high-purity propofol.
-
SCIRP. (n.d.). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. Retrieved from [Link]
-
PubMed. (n.d.). Dodecyl propionate, attractant from rat pup preputial gland: Characterization and identification. Retrieved from [Link]
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Validation & Comparative
comparing the biological activity of dodecyl propionate isomers
An In-Depth Comparative Guide to the Biological Activity of Dodecyl Propionate Isomers for Researchers and Drug Development Professionals
Introduction: Beyond the Fragrance
Dodecyl propionate, an ester recognized for its fruity aroma, is primarily utilized in the flavor and fragrance industry.[1] However, its constituent parts—the C12 dodecyl chain and the propionate moiety—are independently associated with significant biological activities. Propionate, a short-chain fatty acid, is well-documented for its antimicrobial and immunomodulatory properties.[2] The dodecyl group, a 12-carbon alkyl chain, confers lipophilicity, a critical factor for interaction with biological membranes and a common feature in antimicrobial and antioxidant compounds.[3][4]
This guide moves beyond the conventional applications of dodecyl propionate to explore a crucial, yet under-investigated, aspect: how the structural isomerism of the dodecyl group influences its biological efficacy. While direct comparative studies on dodecyl propionate isomers are not available in current literature, this document provides a predictive framework based on established structure-activity relationship (SAR) principles. We will dissect how variations in the alkyl chain architecture—from the linear n-dodecyl to various branched-chain isomers—can predictably alter biological performance.
For researchers in pharmacology, toxicology, and drug development, understanding these subtle structural distinctions is paramount. This guide offers the mechanistic rationale, predictive comparisons, and detailed experimental protocols necessary to systematically investigate and harness the therapeutic potential of these compounds.
Part 1: The Foundation - Isomerism in the Dodecyl Group
The term "dodecyl propionate" most commonly refers to n-dodecyl propionate, the ester formed from the linear-chain alcohol 1-dodecanol. However, the C12H25 alkyl group has numerous structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. These structural differences, particularly the degree and position of branching, are not trivial; they profoundly impact the molecule's physical and chemical properties, and by extension, its biological activity.
Key physicochemical properties affected by isomerism include:
-
Steric Hindrance: Branched isomers are more sterically hindered, or "bulkier," than their linear counterpart. This can affect how the molecule fits into the active site of an enzyme or a receptor.
-
Lipophilicity (LogP): Branching generally lowers a molecule's surface area, which can decrease its lipophilicity compared to the linear isomer. This change affects the molecule's ability to partition into and cross biological membranes.
-
Water Solubility: Changes in lipophilicity and molecular shape alter how the molecule interacts with water, thereby affecting its solubility.
Below are some of the common isomers of the dodecyl group that would form different dodecyl propionate isomers:
-
n-dodecyl: The straight-chain isomer.
-
sec-dodecyl: The propionate group is attached to a secondary carbon of the dodecyl chain.
-
tert-dodecyl: The propionate group is attached to a tertiary carbon.
-
iso-dodecyl: A broad term for various branched isomers, often containing a characteristic (CH3)2CH- group at the end of the chain.
Part 2: Comparative Analysis of Predicted Biological Activities
Based on SAR principles, we can predict how isomerism will modulate key biological activities. This section outlines the anticipated differences in antimicrobial activity, cytotoxicity, and skin penetration.
Antimicrobial Activity
The antimicrobial effects of the propionate moiety are linked to intracellular acidification and disruption of metabolic processes.[2] The dodecyl chain contributes by facilitating interaction with and disruption of the lipid-rich bacterial cell membrane.
-
Mechanistic Rationale: The efficacy of membrane disruption depends on the ability of the alkyl chain to intercalate into the lipid bilayer.
-
Predicted Isomer Activity:
-
n-dodecyl propionate is predicted to have the highest antimicrobial activity. Its linear, flexible structure allows for optimal insertion into the microbial membrane, causing maximum disruption. This is consistent with the known membrane-disrupting activity of other linear-chain fatty acids like dodecanoic (lauric) acid.[4]
-
Branched isomers (sec-, tert-, iso-dodecyl propionate) are expected to show reduced antimicrobial activity. The steric bulk of the branched chains would likely hinder efficient packing and intercalation within the membrane's lipid acyl chains, leading to less effective membrane disruption.
-
Table 1: Predicted Comparative Antimicrobial Activity of Dodecyl Propionate Isomers
| Isomer | Predicted Relative Activity | Rationale |
| n-dodecyl propionate | High | Optimal intercalation into lipid bilayer due to linear structure. |
| sec-dodecyl propionate | Moderate | Moderate steric hindrance may slightly impede membrane insertion. |
| iso-dodecyl propionate | Moderate to Low | Branching reduces packing efficiency within the membrane. |
| tert-dodecyl propionate | Low | High steric hindrance significantly limits membrane intercalation. |
Cytotoxicity
Cytotoxicity against mammalian cells is a critical parameter for therapeutic development. For esters, a primary mechanism of toxicity can be membrane damage or interaction with intracellular proteins.
-
Mechanistic Rationale: Similar to antimicrobial activity, cytotoxicity can be mediated by membrane disruption. Additionally, the molecule's ability to traverse the cell membrane and interact with intracellular targets is key.
-
Predicted Isomer Activity:
-
n-dodecyl propionate , with its superior ability to disrupt membranes, is predicted to exhibit the highest cytotoxicity.
-
Branched isomers are expected to be less cytotoxic. Their reduced ability to disrupt membranes and potentially lower lipophilicity could limit their entry into cells and subsequent interaction with vital intracellular components. Studies on other propionate esters have demonstrated dose-dependent effects on cell viability and proliferation.[5][6] The specific isomer structure would be a key determinant of the effective concentration.
-
Table 2: Predicted Comparative Cytotoxicity of Dodecyl Propionate Isomers
| Isomer | Predicted Relative Cytotoxicity | Rationale |
| n-dodecyl propionate | High | Potent membrane disruption and efficient cellular uptake. |
| sec-dodecyl propionate | Moderate | Reduced membrane disruption compared to the n-dodecyl isomer. |
| iso-dodecyl propionate | Moderate to Low | Lower lipophilicity and steric hindrance reduce cellular interaction. |
| tert-dodecyl propionate | Low | Poor membrane interaction and cellular uptake due to steric bulk. |
Skin Penetration and Irritation
For topical applications, the ability of a compound to penetrate the skin's outer layer, the stratum corneum, is crucial. Isomerism plays a significant role in this process.
-
Mechanistic Rationale: Skin penetration is governed by a molecule's partitioning from the vehicle into the lipophilic stratum corneum. Structure-activity relationship models for skin irritation by esters show that properties like solubility and partitioning are critical.[7]
-
Predicted Isomer Activity:
-
n-dodecyl propionate is predicted to have a high potential for skin penetration due to its optimal balance of lipophilicity and molecular flexibility.
-
Branched isomers may show reduced skin penetration. While still lipophilic, their irregular shape can disrupt the highly ordered lipid lamellae of the stratum corneum, but their lower partitioning coefficient might reduce the overall flux. The balance between these effects determines the final outcome, but generally, less lipophilic compounds penetrate more slowly. Structure-activity relationship studies on other alkyl chain derivatives confirm that chain structure significantly impacts skin penetration.[8]
-
Table 3: Predicted Comparative Skin Penetration of Dodecyl Propionate Isomers
| Isomer | Predicted Relative Skin Penetration | Rationale |
| n-dodecyl propionate | High | Optimal lipophilicity and linear shape for partitioning into stratum corneum. |
| sec-dodecyl propionate | Moderate | Branching may slightly decrease the partitioning coefficient. |
| iso-dodecyl propionate | Moderate to Low | Reduced lipophilicity and irregular shape may lower penetration rate. |
| tert-dodecyl propionate | Low | Steric bulk and lower lipophilicity significantly impede diffusion through skin lipids. |
Part 3: Validating the Predictions - Experimental Protocols
The following protocols are self-validating, detailed methodologies designed to experimentally test the hypotheses outlined above. They include necessary controls to ensure data integrity and trustworthiness.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an isomer that inhibits the visible growth of a microorganism.
Workflow Diagram: MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Isomers: Prepare 10 mg/mL stock solutions of each dodecyl propionate isomer (n-dodecyl, sec-dodecyl, etc.) in dimethyl sulfoxide (DMSO).
-
Microorganism Culture: Grow selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Adjust the culture to a 0.5 McFarland standard.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well.
-
Controls (Self-Validation):
-
Positive Control: Wells with broth and microorganisms only (should show robust growth).
-
Negative Control: Wells with broth only (should remain clear).
-
Solvent Control: Wells with microorganisms and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).
-
Reference Antibiotic Control: A known antibiotic (e.g., ampicillin, fluconazole) is serially diluted as a comparator.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the isomer at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol: Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HaCaT keratinocytes or HepG2 liver cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Isomer Treatment: Prepare serial dilutions of each dodecyl propionate isomer in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test isomers.
-
Controls (Self-Validation):
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Solvent Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control (Toxicant): Cells treated with a known cytotoxic agent like Triton X-100 (should show low viability).
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. The IC50 (concentration causing 50% inhibition of viability) can be determined for each isomer.
Part 4: Mechanistic Insights and Structure-Activity Relationships
The differences in biological activity between isomers can be explained by how their 3D structure affects their interaction with biological targets. This relationship is the cornerstone of SAR.
Diagram: Structure-Activity Relationship (SAR) for Membrane Interaction
Caption: SAR model linking isomer structure to biological activity.
This model illustrates a clear causal chain: the linear structure of n-dodecyl propionate results in low steric hindrance and high effective lipophilicity, which allows it to efficiently insert into and disrupt cell membranes. This leads to high biological activity. Conversely, the branched isomers possess greater steric bulk, which hinders this membrane interaction, resulting in attenuated biological activity. This fundamental principle is a powerful tool for predicting the biological potential of related molecules.
Conclusion and Future Directions
While dodecyl propionate is a simple ester, the isomerism of its alkyl chain provides a compelling case study in structure-activity relationships. This guide establishes a predictive framework suggesting that n-dodecyl propionate is likely the most biologically active isomer , exhibiting superior antimicrobial and cytotoxic properties due to its optimal structure for membrane disruption. Branched-chain isomers are predicted to be progressively less active as steric hindrance increases.
This analysis underscores the necessity of precise isomeric characterization in biological studies. For researchers, the provided protocols offer a clear path to validate these predictions and generate the first direct comparative data for this compound class. Future research should focus on:
-
Executing the described protocols to generate empirical data on the antimicrobial and cytotoxic profiles of various dodecyl propionate isomers.
-
Expanding the investigation to other biological activities, such as insect repellent or anti-inflammatory effects.
-
Synthesizing and testing a wider array of isomers to build a more comprehensive quantitative structure-activity relationship (QSAR) model, which could be invaluable for designing next-generation topical agents and therapeutics.
By moving from prediction to empirical validation, the scientific community can unlock the full potential of these structurally diverse molecules.
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Deng, F., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new? PubMed Central. Available at: [Link]
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Çetin, G. S., et al. (2023). Testosterone Propionate Promotes Proliferation and Viability of Bone Marrow Mesenchymal Stem Cells while Preserving Their Characteristics and Inducing Their Anti-Cancer Efficacy. PubMed. Available at: [Link]
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Tanaka, S., et al. (2011). Antioxidant activity of dodecyl gallate. PubMed. Available at: [Link]
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Sahu, G. K., et al. (2023). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Available at: [Link]
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Ogiso, T., et al. (1993). Structure-activity relationship of 1-alkyl- or 1-alkenylazacycloalkanone derivatives as percutaneous penetration enhancers. Semantic Scholar. Available at: [Link]
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Geraghty, P. M., et al. (2000). A robust structure-activity relationship (SAR) model for esters that cause skin irritation in humans. PubMed. Available at: [Link]
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Shin, B., et al. (2021). Propionate, together with triple antibiotics, inhibits the growth of Enterococci. PubMed. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Insect Olfactory Neurons to Esters: Investigating Dodecyl Propionate as a Candidate Semiochemical
For researchers in chemical ecology, pest management, and neurobiology, understanding the specificity of insect olfactory neurons is paramount. The ability of an olfactory receptor (OR) to bind to a range of structurally similar molecules—a phenomenon known as cross-reactivity—has profound implications for insect behavior and the development of effective semiochemical-based control strategies. This guide provides an in-depth comparison of the electrophysiological responses of insect olfactory neurons to various esters, with a specific focus on evaluating the potential for cross-reactivity to dodecyl propionate, a compound of interest for its potential as a novel insect pest management tool.
While direct electrophysiological data on the response of insect olfactory neurons to dodecyl propionate is not yet available in the public domain, we can infer its potential activity by examining the well-documented responses of the codling moth, Cydia pomonella, to a variety of esters, most notably the pear ester, ethyl (E,Z)-2,4-decadienoate. The codling moth serves as an excellent model system due to the wealth of research on its chemical ecology and the characterization of its olfactory system.
The Principles of Olfactory Neuron Specificity and Cross-Reactivity
Insect olfactory sensory neurons (OSNs) are typically housed in hair-like structures on the antennae called sensilla.[1][2] Each OSN expresses a specific type of olfactory receptor (OR), which is a protein that binds to odorant molecules.[3] The interaction between an odorant and an OR triggers a signal transduction cascade that results in the generation of action potentials, which are then transmitted to the brain.[1]
The specificity of this interaction determines the tuning of the OSN. Some OSNs are narrowly tuned, responding strongly to only one or a few specific compounds. Others are more broadly tuned, responding to a range of structurally related molecules.[4] This broader tuning is the basis of cross-reactivity. Understanding the chemical features that govern ligand binding to a specific OR is crucial for predicting which other compounds might elicit a response.
Experimental Methodologies for Assessing Olfactory Neuron Responses
Two primary electrophysiological techniques are employed to measure the responses of insect olfactory neurons to odorants: Electroantennography (EAG) and Single-Sensillum Recording (SSR).
Electroantennography (EAG)
EAG measures the summated response of all olfactory neurons on an antenna to a given odorant stimulus.[5][6] It provides a general overview of the olfactory sensitivity of the insect to a particular compound but does not resolve the responses of individual neurons.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation: An adult moth is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.
-
Electrode Placement: A recording electrode is inserted into the distal end of the antenna, while a reference electrode is placed in the head or another part of the body.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test odorant is injected into the airstream for a defined duration.
-
Signal Amplification and Recording: The potential difference between the recording and reference electrodes is amplified and recorded. The resulting depolarization of the antennal preparation is the EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different odorants and concentrations.
Single-Sensillum Recording (SSR)
SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum.[2][3][7] This method provides detailed information about the specificity and sensitivity of individual neuron types.
Experimental Protocol: Single-Sensillum Recording (SSR)
-
Insect Preparation: Similar to EAG, the insect is immobilized and the antenna is stabilized.
-
Electrode Placement: A sharp recording electrode, typically made of tungsten, is carefully inserted into the base of a single sensillum to make contact with the sensillum lymph surrounding the dendrites of the OSNs. A reference electrode is placed in the eye or another part of the body.[2]
-
Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is directed over the antenna. Test odorants are introduced into the airstream as pulses.
-
Signal Amplification and Recording: The extracellularly recorded action potentials are amplified, filtered, and recorded.
-
Data Analysis: The firing rate of the neuron (spikes per second) in response to the stimulus is calculated by subtracting the spontaneous firing rate (activity in the absence of the stimulus) from the firing rate during the stimulus presentation. Different neurons within the same sensillum can often be distinguished by differences in their spike amplitudes.
Comparative Analysis of Olfactory Neuron Responses to Esters in the Codling Moth (Cydia pomonella)
The codling moth is a major pest of pome fruits, and its behavior is heavily influenced by host plant volatiles, many of which are esters.[8][9] Extensive research has characterized the responses of C. pomonella olfactory neurons to a variety of these compounds.
A key kairomone for the codling moth is the pear ester, ethyl (E,Z)-2,4-decadienoate.[10][11] Both male and female codling moths are attracted to this compound.[3][12] Electrophysiological studies have identified specific olfactory neurons that are highly sensitive to the pear ester.
The olfactory receptor CpomOR3 has been identified and characterized as the receptor that responds specifically to the pear ester.[3][7][13] This provides a valuable opportunity to examine the structural features that determine ligand binding and to hypothesize about potential cross-reactivity with other esters like dodecyl propionate.
Structural Comparison: Pear Ester vs. Dodecyl Propionate
| Feature | Pear Ester (ethyl (E,Z)-2,4-decadienoate) | Dodecyl Propionate |
| Chemical Formula | C12H20O2 | C15H30O2 |
| Molecular Weight | 196.29 g/mol | 242.42 g/mol |
| Structure | A medium-chain ester with two conjugated double bonds. | A long-chain saturated ester. |
| Key Features | The presence and configuration of the conjugated double bonds are critical for recognition by CpomOR3. | A flexible, saturated alkyl chain. |
The significant structural differences between the pear ester and dodecyl propionate, particularly the absence of conjugated double bonds in the latter, suggest that dodecyl propionate is unlikely to be a strong agonist for the CpomOR3 receptor. The specificity of CpomOR3 for the pear ester highlights the importance of specific structural motifs for receptor activation.
However, this does not preclude the possibility that other, less characterized olfactory neurons in the codling moth or other insect species might respond to dodecyl propionate. Many insect species possess a repertoire of ORs with varying degrees of specialization for different types of esters.
Investigating Cross-Reactivity: A Hypothetical Workflow
To definitively assess the cross-reactivity of insect olfactory neurons to dodecyl propionate, a systematic experimental approach is required.
Proposed Experimental Workflow
Caption: A proposed workflow for investigating the olfactory response to dodecyl propionate.
Conclusion and Future Directions
While direct evidence for the activity of dodecyl propionate on insect olfactory neurons is currently lacking, a comparative analysis based on the well-studied responses to other esters in the codling moth provides a framework for future research. The specificity of the CpomOR3 receptor for the pear ester suggests that ORs can be highly tuned to specific structural features, making broad cross-reactivity to the structurally dissimilar dodecyl propionate less likely for this particular receptor.
However, the vast diversity of insect olfactory receptors means that dodecyl propionate could be a potent ligand for other, as-yet-unidentified receptors in various insect species. The proposed experimental workflow, combining EAG for broad screening and SSR for detailed characterization, provides a robust methodology for investigating the potential of dodecyl propionate as a novel semiochemical for pest management. Future studies should focus on screening a diverse range of insect species, particularly those known to respond to long-chain esters, to uncover potential targets for this promising compound. Such research will not only expand our understanding of insect olfaction but also pave the way for the development of new and sustainable pest control strategies.
References
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Witzgall, P., et al. (2008). Codling Moth Management and Chemical Ecology. Annual Review of Entomology, 53, 503-522. Available at: [Link]
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Avilla, J., et al. (2021). Antennal and behavioural responses of Cydia pomonella and Lobesia botrana moths to allyl cinnamate. Journal of Applied Entomology, 145(1-2), 109-117. Available at: [Link]
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Tasin, M., et al. (2021). Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth. Journal of Chemical Ecology, 47(1), 10-20. Available at: [Link]
-
Jumean, Z., et al. (2023). Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Insect Science, 3, 1189882. Available at: [Link]
-
Cattaneo, A. M., et al. (2022). Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella) Responding to Aldehydes and Other Volatile Compounds. Journal of Chemical Ecology, 48(10-11), 785-799. Available at: [Link]
-
Walker, W. B., et al. (2021). Chemosensory Receptor Expression in the Abdomen Tip of the Female Codling Moth, Cydia pomonella L. (Lepidoptera: Tortricidae). Insects, 12(9), 817. Available at: [Link]
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Kaissling, K. E. (2019). Responses of Insect Olfactory Neurons to Single Pheromone Molecules. In: Mucignat-Caretta, C. (eds) Neurobiology of Chemical Communication. CRC Press. Available at: [Link]
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Bengtsson, M., et al. (2006). Antennal and behavioral response of codling moth Cydia pomonella to plant volatiles. Journal of Chemical Ecology, 32(5), 991-1006. Available at: [Link]
-
United States Department of Agriculture. (2024). 2024 Technical Report - Pear Ester. Agricultural Marketing Service. Available at: [Link]
-
Galizia, C. G., & Rössler, W. (2010). Odor Coding in Insects. In The Neurobiology of Olfaction. CRC Press/Taylor & Francis. Available at: [Link]
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McGhee, P. S., et al. (2014). Aerosol emitters disrupt codling moth, Cydia pomonella, competitively. Pest Management Science, 70(11), 1743-1749. Available at: [Link]
- Ansebo, L., et al. (2004). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)
- Siddiqi, O. (1983). Neurophysiological and behavioural evidence for an olfactory function for the dorsal organ and a gustatory one for the terminal. Journal of Biosciences, 5(2), 127-139.
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Guédot, C., et al. (2008). Apple volatiles synergize the response of codling moth to pear ester. Journal of Chemical Ecology, 34(10), 1366-1375. Available at: [Link]
- Coracini, M., et al. (2003). Codling moth males do not discriminate between pheromone and a pheromone/antagonist blend during upwind flight.
- Preti, M., et al. (2022). Remote monitoring of Cydia pomonella adults among an assemblage of nontargets in sex pheromone-kairomone-baited smart traps. Pest Management Science, 78(11), 4819-4828.
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Wikipedia contributors. (2023, December 2). Single sensillum recording. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
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Kaissling, K. E. (2019). Responses of Insect Olfactory Neurons to Single Pheromone Molecules. ResearchGate. Available at: [Link]
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Ansebo, L., et al. (2004). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate: Peripheral interactions in their perception and evidences for cells responding to both compounds. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of Synthesized Dodecyl Propionate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to verifying the synthesis of dodecyl propionate, a long-chain ester with applications in flavor, fragrance, and as a potential pharmaceutical excipient. We will delve into the practicalities of its synthesis, the nuances of its analytical characterization, and a comparative analysis against relevant alternatives.
The Imperative of Identity Confirmation in Synthesized Molecules
This guide will walk you through a self-validating workflow for the synthesis and identification of dodecyl propionate, ensuring a high degree of confidence in your final product.
Synthesis of Dodecyl Propionate via Fischer Esterification
The most common and straightforward method for synthesizing dodecyl propionate is the Fischer esterification of dodecanol with propionic acid, catalyzed by a strong acid.[1][2] This equilibrium reaction is driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[3][4]
The "Why" Behind the Method
Fischer esterification is favored for its simplicity, the use of readily available and relatively inexpensive starting materials, and its scalability. The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6]
Caption: Workflow for the synthesis and purification of dodecyl propionate.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-dodecanol (1.0 equivalent), propionic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol%).
-
Heating: Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether. Carefully wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude dodecyl propionate can be purified by vacuum distillation to yield a colorless liquid.
A Multi-Pronged Approach to Identity Confirmation
No single analytical technique is sufficient to definitively confirm the structure of a synthesized molecule. A combination of spectroscopic methods provides a comprehensive and self-validating dataset.
Caption: A multi-technique workflow for the analytical confirmation of dodecyl propionate.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For an ester like dodecyl propionate, the most characteristic absorption is the carbonyl (C=O) stretch.[7]
Expected IR Absorptions for Dodecyl Propionate:
| Wavenumber (cm⁻¹) | Bond Vibration | Significance |
| ~1740 | C=O stretch | Strong and sharp, characteristic of an ester carbonyl.[8] |
| ~1170 | C-O stretch | Strong, also characteristic of the ester linkage.[8] |
| 2850-2960 | C-H stretch | Strong, from the long alkyl chain.[9] |
The presence of a strong peak around 1740 cm⁻¹ and the absence of a broad O-H stretch (from the starting alcohol and carboxylic acid) are primary indicators of a successful esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Expected ¹H NMR Data for Dodecyl Propionate (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~2.28 | Quartet | 2H | -O-C(=O)-CH₂ -CH₃ |
| ~1.60 | Multiplet | 2H | -O-CH₂-CH₂ - |
| ~1.25 | Broad Singlet | 18H | -(CH₂ )₉-CH₃ |
| ~1.13 | Triplet | 3H | -O-C(=O)-CH₂-CH₃ |
| ~0.88 | Triplet | 3H | -CH₂-CH₃ |
Expected ¹³C NMR Data for Dodecyl Propionate (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O |
| ~64.5 | -O-CH₂ - |
| ~31.9 | -CH₂ -CH₂-CH₃ (dodecyl) |
| ~29.6 - 29.2 | -(CH₂ )n- (multiple peaks) |
| ~28.7 | -O-CH₂-CH₂ - |
| ~27.7 | -O-C(=O)-CH₂ -CH₃ |
| ~25.9 | -O-CH₂-CH₂-CH₂ - |
| ~22.7 | -CH₂ -CH₃ (dodecyl) |
| ~14.1 | -CH₃ (dodecyl) |
| ~9.2 | -O-C(=O)-CH₂-CH₃ |
The specific chemical shifts and coupling patterns are the definitive "fingerprint" of the molecule.[10]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further corroborates the proposed structure. For dodecyl propionate (C₁₅H₃₀O₂), the expected molecular weight is approximately 242.4 g/mol .[11]
Expected Fragmentation Pattern in Electron Ionization (EI) MS:
The molecular ion peak ([M]⁺) at m/z = 242 may be observed. Common fragmentation patterns for esters include cleavage at the C-O bond and McLafferty rearrangement.[12] Key fragments to look for include:
-
m/z = 185: Loss of the propoxy group (-OCH₂CH₃)
-
m/z = 168: Loss of the propionyl group (-C(=O)CH₂CH₃)
-
m/z = 57: The propionyl cation ([CH₃CH₂CO]⁺)
-
A series of peaks separated by 14 amu, corresponding to the fragmentation of the long dodecyl chain.[12]
Comparison with Alternative Esters
In applications such as flavor and fragrance or as formulation excipients, dodecyl propionate can be compared to other esters with similar properties. Here, we compare it with ethyl decanoate and methyl laurate.
Table of Physicochemical Properties:
| Property | Dodecyl Propionate | Ethyl Decanoate | Methyl Laurate |
| Molecular Formula | C₁₅H₃₀O₂ | C₁₂H₂₄O₂ | C₁₃H₂₆O₂ |
| Molecular Weight | 242.40 g/mol [11] | 200.32 g/mol | 214.35 g/mol [13] |
| Boiling Point | ~285 °C | ~227 °C | ~262 °C |
| LogP (octanol/water) | ~6.1 | ~4.7 | ~5.5 |
| Sensory Profile | Fruity, waxy[14] | Fruity, grape-like | Floral, fatty |
The choice between these esters depends on the specific application. Dodecyl propionate's higher molecular weight and LogP value suggest lower volatility and greater lipophilicity compared to the other two, which can be advantageous in controlled-release formulations or for longer-lasting fragrances.
Detailed Experimental Protocols
NMR Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of the purified dodecyl propionate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Shimming: Once in the spectrometer, the sample is shimmed to optimize the magnetic field homogeneity, which is crucial for obtaining high-resolution spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the dodecyl propionate in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Conclusion
Confirming the identity of a synthesized compound like dodecyl propionate is a multi-step, evidence-based process. By combining a well-understood synthesis method like Fischer esterification with a suite of orthogonal analytical techniques—IR for functional groups, NMR for detailed structure, and MS for molecular weight and fragmentation—researchers can be highly confident in the identity and purity of their material. This rigorous approach underpins the integrity of subsequent research and development activities.
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A Comparative Guide to Purity Assessment of Dodecyl Propionate: HPLC, GC, and Titrimetry
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific investigation and product development. Dodecyl propionate, an ester with applications ranging from flavorings and fragrances to pharmaceuticals, requires precise and reliable purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetric methods for determining the purity of dodecyl propionate. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method.
The Central Role of Purity in Scientific Integrity
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] For a non-volatile compound like dodecyl propionate, HPLC offers a robust platform for purity analysis.
The Rationale Behind HPLC for Dodecyl Propionate
The decision to employ HPLC for dodecyl propionate is guided by its suitability for non-volatile and thermally labile compounds.[3][4] Unlike GC, which requires volatilization, HPLC is performed at or near ambient temperature, preserving the integrity of the analyte. The ester functional group in dodecyl propionate possesses a chromophore that allows for detection by UV-Vis spectrophotometry, a common and reliable HPLC detector.[5][6]
Experimental Protocol: HPLC Purity Assessment
This protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][7][8][9]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)[10]
-
Column: C18 column (4.6 x 150 mm, 5 µm)[10]
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: 85:15 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of dodecyl propionate reference standard and dissolve in 25 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the dodecyl propionate sample to be tested at the same concentration as the working standard using acetonitrile as the diluent.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.
-
Analysis: Inject the sample solution in duplicate.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of Dodecyl Propionate Peak / Total Area of All Peaks) x 100
-
Trustworthiness of the Protocol: The inclusion of a system suitability test ensures that the chromatographic system is performing adequately before sample analysis. This self-validating step is crucial for the reliability of the final purity result.[7]
Alternative Methods: A Comparative Overview
While HPLC is a powerful tool, alternative methods like Gas Chromatography (GC) and titrimetry offer different advantages and are important to consider for a comprehensive purity assessment strategy.
Gas Chromatography (GC): The Gold Standard for Volatiles
GC is a separation technique where the mobile phase is a gas.[11] It is particularly well-suited for volatile and thermally stable compounds.[3][4][12]
Rationale for GC: Dodecyl propionate, being an ester, is sufficiently volatile for GC analysis. GC often provides higher resolution and faster analysis times compared to HPLC.[3]
Experimental Protocol: GC Purity Assessment
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Software: MassHunter or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL (split ratio 50:1)
Procedure:
-
Standard and Sample Preparation: Prepare a 1 mg/mL solution of the dodecyl propionate reference standard and the test sample in dichloromethane.
-
Analysis: Inject the standard and sample solutions.
-
Purity Calculation: Use the area normalization method as described for HPLC.
Titrimetry: A Classic Approach to Ester Quantification
Titrimetry, a classic chemical analysis method, can be used to determine the ester content through saponification.[13][14][15][16] This involves hydrolyzing the ester with a known excess of a strong base, followed by back-titration of the unreacted base with a standardized acid.
Rationale for Titrimetry: Titration provides a direct measure of the ester functional group and is not dependent on the presence of a chromophore. It is a low-cost and often highly accurate method.
Experimental Protocol: Titrimetric Purity Assessment
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (KOH)
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the dodecyl propionate sample into a flask.
-
Saponification: Add 25.0 mL of 0.5 M ethanolic KOH and reflux for 1 hour.
-
Blank Determination: Perform a blank determination by refluxing 25.0 mL of 0.5 M ethanolic KOH without the sample.
-
Titration: After cooling, add a few drops of phenolphthalein to both the sample and blank flasks and titrate with 0.5 M HCl until the pink color disappears.
-
Calculation:
-
Ester Value = [(V_blank - V_sample) x M_HCl x 56.1] / Weight_sample
-
% Purity = (Calculated Ester Value / Theoretical Ester Value) x 100
-
Comparative Performance Analysis
The choice between HPLC, GC, and titrimetry depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC | GC | Titrimetry |
| Principle | Differential Partitioning | Volatilization & Partitioning | Chemical Reaction |
| Selectivity | High (for non-volatile impurities) | Very High (for volatile impurities) | Low (measures total ester content) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (mg range) |
| Analysis Time | 15-30 minutes | 5-20 minutes | 1-2 hours |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | High | Low | Moderate |
| Best For | Non-volatile impurities, thermally labile compounds | Volatile impurities, high-resolution separation | Absolute quantification of ester content |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive assessment of dodecyl propionate purity, a multi-faceted approach is recommended. HPLC and GC are not mutually exclusive; in fact, they provide complementary information.[17] HPLC is adept at detecting non-volatile impurities that may be present, while GC excels at separating and identifying volatile contaminants. Titrimetry, while less specific, can serve as an excellent orthogonal method to confirm the overall ester content.
The selection of the primary method will depend on the context of the analysis. For routine quality control where the impurity profile is well-characterized, a validated HPLC or GC method may be sufficient. In research and development, where unknown impurities may be present, the use of both HPLC and GC, potentially coupled with mass spectrometry (MS) for peak identification, is highly advisable.[6][18] By understanding the strengths and limitations of each technique, researchers and scientists can design a robust analytical strategy that ensures the quality and integrity of their work.
References
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Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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Gonzalo-Lumbreras, R., García-Miguens, M. A., & Izquierdo-Hornillos, R. (2005). HPLC method development for testosterone propionate and cipionate in oil-based injectables. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 757–762. Retrieved from [Link]
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Boston Apothecary. (2019, April 15). Advanced Acid And Ester Titration Basics. Retrieved from [Link]
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
